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  • Product: 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate
  • CAS: 1260642-13-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis and Validation of 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate

Executive Summary The compound 3-oxo-piperazine-2-carboxylic acid methyl ester oxalate (CAS: 1260642-13-4) is a highly versatile, conformationally restricted building block widely utilized in medicinal chemistry and pept...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-oxo-piperazine-2-carboxylic acid methyl ester oxalate (CAS: 1260642-13-4) is a highly versatile, conformationally restricted building block widely utilized in medicinal chemistry and peptidomimetic drug design[1]. The 3-oxopiperazine core provides an ideal framework for mimicking peptide beta-turns, improving the pharmacokinetic profiles of target molecules. This whitepaper outlines a robust, self-validating synthetic methodology to produce this compound, detailing the mechanistic causality behind each experimental choice, from the initial intermolecular N-alkylation to the final oxalate salt precipitation.

Mechanistic Rationale & Retrosynthetic Analysis

The construction of the 3-oxopiperazine ring relies on the controlled assembly of acyclic precursors via a two-stage cyclization strategy.

  • Bifunctional Electrophile Strategy: The synthesis utilizes dimethyl bromomalonate as a bis-electrophile and ethylenediamine as a bis-nucleophile. The differential reactivity of dimethyl bromomalonate is critical here. The α -bromo carbon is highly susceptible to low-temperature SN​2 displacement, allowing for a controlled intermolecular N-alkylation.

  • Thermodynamic Lactamization: Following the formation of the acyclic N-(2-aminoethyl)aminomalonate intermediate, elevated temperatures are employed to overcome the activation energy required for intramolecular nucleophilic acyl substitution. The terminal primary amine attacks the adjacent methyl ester, expelling methanol and forming the thermodynamically stable 6-membered lactam (piperazine-2-one).

  • Salt Formation Rationale: The resulting free base, methyl 3-oxopiperazine-2-carboxylate (CAS: 41817-92-9)[1][2], contains a secondary amine that is prone to oxidative degradation and typically presents as a hygroscopic oil. By reacting the free base with anhydrous oxalic acid, the compound is converted into an oxalate salt. This step is self-validating: the immediate formation of a sharp-melting, highly crystalline precipitate confirms the purity and basicity of the synthesized core, rendering it bench-stable for long-term storage.

SynthesisWorkflow A Ethylenediamine (Nucleophile) B Dimethyl bromomalonate (Bis-electrophile) C N-Alkylation (Intermolecular) D Acyclic Intermediate N-(2-aminoethyl)aminomalonate C->D E Lactamization (Intramolecular) D->E Heat / Base F Methyl 3-oxopiperazine-2-carboxylate (Free Base) E->F H Target Molecule: 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate F->H G Oxalic Acid (Salt Formation) G->H AB AB AB->C

Fig 1: Retrosynthetic workflow for 3-oxo-piperazine-2-carboxylic acid methyl ester oxalate.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Methyl 3-oxopiperazine-2-carboxylate (Free Base)
  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge the system with inert gas (N 2​ or Argon).

  • Reagent Loading: Add ethylenediamine (72.1 g, 1.2 mol) and triethylamine (101.2 g, 1.0 mol) to 250 mL of anhydrous methanol. Cool the mixture to 0 °C using an ice-water bath.

  • Controlled Alkylation: Place dimethyl bromomalonate (211.0 g, 1.0 mol) in the addition funnel. Add the electrophile dropwise over 2 hours.

    • Causality: Ethylenediamine is highly nucleophilic. Strict temperature control (0 °C) and dropwise addition are critical to prevent runaway exothermic reactions and to statistically minimize the formation of bis-alkylated side products.

  • Lactamization: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the intramolecular amidation, driving the ring closure and expelling methanol.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the crude residue in dichloromethane (DCM, 500 mL) and wash with saturated aqueous NaHCO 3​ (2 x 200 mL) to neutralize and remove triethylamine hydrobromide salts.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5 to 90:10 gradient) to afford the free base as a pale yellow oil.

Phase 2: Oxalate Salt Formation
  • Dissolution: Dissolve the purified free base (15.8 g, 0.1 mol) in 50 mL of a 1:1 mixture of anhydrous THF and methanol.

  • Acid Addition: In a separate flask, dissolve anhydrous oxalic acid (9.0 g, 0.1 mol) in 30 mL of anhydrous THF.

  • Precipitation: Add the oxalic acid solution dropwise to the free base solution while stirring vigorously at room temperature. A white precipitate will begin to form immediately.

    • Causality: The protonation of the N1 secondary amine drastically decreases the solubility of the complex in the THF matrix, thermodynamically driving the crystallization of the salt.

  • Isolation: Stir for an additional 1 hour at 0 °C to maximize the precipitation yield. Filter the precipitate through a Büchner funnel, wash with cold THF (2 x 20 mL), and dry under high vacuum for 24 hours to yield the target oxalate salt as a pristine white powder.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical parameters should be verified against the expected profile of the compound[1][2].

Analytical ParameterFree Base IntermediateTarget Oxalate Salt
Chemical Name Methyl 3-oxopiperazine-2-carboxylate3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate
CAS Number 41817-92-9[1]1260642-13-4
Molecular Formula C 6​ H 10​ N 2​ O 3​ [2]C 8​ H 12​ N 2​ O 7​ [1]
Molecular Weight 158.16 g/mol [2]248.19 g/mol
Physical State Pale yellow oil / low-melting solidHighly crystalline white powder
ESI-MS [M+H] + m/z 159.1m/z 159.1 (Salt dissociates during ionization)
Expected 1 H NMR (D 2​ O) δ 3.80 (s, 3H), 4.30 (s, 1H), 3.30-3.60 (m, 4H) δ 3.82 (s, 3H), 4.45 (s, 1H), 3.40-3.75 (m, 4H)

Pharmacological Context: TrkB Signaling & Neuroplasticity

Beyond structural peptidomimetics, piperazine-2-carboxylate derivatives have recently emerged as privileged scaffolds in neuropharmacology. Recent breakthrough studies have identified specific piperazine-derived small molecules as potent, rapid-acting antidepressants[3].

These compounds exert their profound neuroplastic effects by acting as agonists for the Tropomyosin-related kinase B (TrkB) receptor[3]. Upon binding, the piperazine derivatives trigger receptor dimerization and autophosphorylation. This activation cascades through the PI3K/Akt, MAPK/ERK, and PLC γ pathways, ultimately leading to the activation of the cAMP response element-binding protein (CREB)[3]. The functionalization of the 3-oxopiperazine-2-carboxylate core (specifically at the N1 amine and C2 ester positions) allows drug developers to finely tune these interactions, driving the gene transcription necessary for enhanced neuroplasticity without the unwanted secondary pharmacology seen in traditional psychedelics or ketamine analogs[3].

TrkBSignaling A Piperazine Derivative (Agonist) B TrkB Receptor (Dimerization & Autophosphorylation) A->B Binding C PI3K / Akt Pathway B->C D MAPK / ERK Pathway B->D E PLCγ Pathway B->E F CREB Activation C->F D->F E->F G Neuroplasticity & Antidepressant Effects F->G Gene Transcription

Fig 2: Pharmacological context: Piperazine derivatives activating the TrkB signaling pathway.

References

  • Sigma-Aldrich. "Oxalate ester - 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate". Sigma-Aldrich Catalog.

  • BLD Pharm. "1260642-13-4 | 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate". BLD Pharm Catalog. 1

  • Namiki Shoji Co. "Building Blocks Catalogue". Namiki Shoji Co., Ltd. 2

  • ACS Publications. "Discovery of Rapid-Acting, Orally Available Antidepressants by Activating TrkB Signaling". Journal of Medicinal Chemistry.3

Sources

Exploratory

Chiral Synthesis of 3-Oxo-piperazine-2-carboxylic Acid Methyl Ester: An In-depth Technical Guide

Abstract The chiral 3-oxo-piperazine-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its constrained cyclic structure and stereochemically defi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chiral 3-oxo-piperazine-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its constrained cyclic structure and stereochemically defined centers are crucial for precise molecular recognition and biological activity. This technical guide provides a comprehensive overview of the principal strategies for the asymmetric synthesis of 3-oxo-piperazine-2-carboxylic acid methyl ester. We will delve into three core methodologies: synthesis from the chiral pool, catalytic asymmetric synthesis, and enzymatic resolution. Each section will not only present detailed, field-proven protocols but also explore the mechanistic underpinnings and rationale behind the experimental choices, offering researchers, scientists, and drug development professionals a robust and practical resource for accessing this valuable chiral building block.

Introduction: The Significance of Chiral Piperazinones

The piperazine-2-one motif is a cornerstone in the design of novel pharmaceuticals, exhibiting a wide range of biological activities. The introduction of a stereocenter at the C2 position, adjacent to the carbonyl group, imparts a three-dimensional architecture that is often critical for target engagement. The methyl ester of 3-oxo-piperazine-2-carboxylic acid serves as a versatile intermediate, amenable to further elaboration at the nitrogen atoms and the ester functionality, making its efficient and stereocontrolled synthesis a key objective in drug discovery programs. This guide will equip the reader with the knowledge to select and implement the most suitable synthetic strategy based on available resources, desired scale, and enantiopurity requirements.

Synthesis from the Chiral Pool: Leveraging Nature's Building Blocks

One of the most direct and often cost-effective approaches to chiral molecules is to begin with readily available, enantiopure starting materials from nature's "chiral pool." Amino acids, with their inherent stereochemistry, are ideal precursors for the synthesis of chiral piperazinones.

Strategy from Alanine Derivatives

A robust and scalable synthesis of chiral 3-oxo-piperazine-2-carboxylic acid methyl ester can be achieved starting from readily available L- or D-alanine methyl ester. This strategy, detailed in patent literature, involves a key reductive amination followed by a deprotection-cyclization cascade.[1]

Logical Workflow: Alanine-Based Synthesis

A N-Protected Ethanolamine B N-Protected Aminoacetaldehyde A->B Oxidation (e.g., TEMPO) D Chiral Diamine Derivative B->D Reductive Amination C Chiral Amino Acid Ester (e.g., L-Alanine Methyl Ester) C->D E Chiral 3-Oxo-piperazine-2-carboxylic Acid Methyl Ester D->E Deprotection & Cyclization (e.g., Pd/C, H2) A L-Serine Methyl Ester C N-Alkylated Serine Derivative A->C Reductive Amination (H2, Pd/C) B Ethyl Glyoxylate B->C D Azide Intermediate C->D Mitsunobu Reaction (HN3) E Methyl 5-Oxo-piperazinone-2-carboxylate D->E Reductive Cyclization (H2, Pd/C) A Chiral Piperazinone B Chiral Metal Enolate A->B Deprotonation (e.g., LDA) D Diastereomerically Enriched 3-Substituted Piperazinone B->D Alkylation C Electrophile (e.g., R-X) C->D E Removal of Chiral Auxiliary D->E A Racemic N-Boc-3-oxopiperazine- 2-carboxylic acid methyl ester D (S)-N-Acylated Product A->D Enantioselective N-Acylation E (R)-Unreacted Starting Material A->E Unreacted B Candida antarctica Lipase A (CAL-A) B->D C Acyl Donor (e.g., 2,2,2-Trifluoroethyl butanoate) C->D

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Foundational

Technical Whitepaper: 3-Oxo-piperazine-2-carboxylic Acid Methyl Ester in Peptidomimetic Design

Executive Summary The transition from native peptides to drug-like peptidomimetics requires overcoming inherent liabilities: rapid proteolytic degradation, poor membrane permeability, and high conformational flexibility...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to drug-like peptidomimetics requires overcoming inherent liabilities: rapid proteolytic degradation, poor membrane permeability, and high conformational flexibility that leads to off-target binding. 3-Oxo-piperazine-2-carboxylic acid methyl ester (CAS: 41817-92-9) has emerged as a highly privileged, conformationally constrained amino acid scaffold designed to address these exact challenges.

By embedding the peptide backbone into a rigid piperazinone ring, this building block restricts the ϕ and ψ dihedral angles, effectively pre-organizing the molecule into bioactive secondary structures such as β -turns or γ -turns. This in-depth technical guide explores the structural rationale, physicochemical properties, and validated synthetic workflows for incorporating this constrained ester into advanced drug discovery pipelines.

Structural Rationale: The Physics of Conformational Restriction

The causality behind selecting the 3-oxo-piperazine-2-carboxylic acid core lies in its precise geometric control over the peptide backbone. Native linear peptides suffer a massive entropic penalty upon binding to a receptor because they must freeze out numerous rotatable bonds.

  • Dihedral Angle Restriction: The six-membered piperazinone ring locks the internal amide bond in a cis-geometry. This forces the substituents at the C2 position (bearing the carboxylic ester) and the N4 position into specific spatial vectors that mimic the i+1 and i+2 residues of a reverse turn[1].

  • Half-Chair Conformation: Crystallographic and NMR studies reveal that the piperazinone ring predominantly adopts a half-chair conformation. The methoxycarbonyl group assumes a pseudoaxial orientation, which is highly favorable for inducing type II β -turns when coupled with adjacent amino acids like Valine or Leucine[1].

  • Proteolytic Shielding: The incorporation of the bulky, constrained ring sterically blocks the approach of protease active sites, drastically increasing the plasma half-life of the resulting therapeutic[2].

(Note: Depending on IUPAC numbering priorities regarding the amine vs. the amide nitrogen, this scaffold is also frequently designated in the literature as 5-oxo-piperazine-2-carboxylic acid[1]).

Conformation L Linear Peptide (High Entropic Penalty) P 3-Oxo-piperazine Core (Pre-organized Geometry) L->P Conformational Restriction B Type II Beta-Turn (Pseudoaxial Ester) P->B G Gamma-Turn Mimicry (Equilibrium State) P->G R Receptor Binding (High Target Affinity) B->R G->R

Thermodynamic advantage of piperazinone-induced conformational restriction.

Physicochemical Profile

To facilitate rational drug design, the quantitative physicochemical parameters of the building block are summarized below. The methyl ester serves as an orthogonal protecting group that enhances organic solubility during early-stage synthesis before being selectively hydrolyzed for chain elongation.

ParameterValue / Description
Chemical Name 3-Oxo-piperazine-2-carboxylic acid methyl ester
CAS Number 41817-92-9
Molecular Formula C₆H₁₀N₂O₃
Molecular Weight 158.16 g/mol
Hydrogen Bond Donors 2 (Secondary amine, Amide NH)
Hydrogen Bond Acceptors 3 (Ester carbonyl, Amide carbonyl, Ester oxygen)
Typical Appearance White to off-white solid/powder
Storage Conditions Inert atmosphere (Nitrogen/Argon) at 2–8 °C[3]

Synthetic Workflows & Experimental Protocols

To utilize this constrained amino acid in Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling, the methyl ester must first be hydrolyzed to the free carboxylic acid, often while the secondary amine is protected (e.g., as an N-Boc derivative)[2].

The following protocols are designed as self-validating systems , ensuring that analytical checkpoints confirm success before proceeding to the next step.

Protocol: Mild Saponification of the Methyl Ester

Objective: Convert 1-Boc-3-oxopiperazine-2-carboxylic acid methyl ester to the free acid without epimerization at the sensitive C2 chiral center.

Causality of Reagents: Lithium hydroxide (LiOH) is chosen over NaOH or KOH because the lithium cation coordinates with the ester carbonyl, accelerating hydrolysis under milder pH conditions, thereby preventing base-catalyzed racemization of the α -proton[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 3.00 g, 11.0 mmol) of the Boc-protected methyl ester in 30 mL of Methanol (MeOH)[2].

  • Hydrolysis: Add 1.5 eq of LiOH (0.40 g, 16.5 mmol) dissolved in 10 mL of deionized water dropwise to the solution at 0 °C.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for exactly 2 hours[2].

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material ( Rf​≈0.7 ) should disappear, replaced by a baseline spot (the lithium salt).

  • Workup: Acidify the mixture to pH 3-4 using 1M citric acid (avoid strong acids like HCl to prevent premature Boc deprotection). Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (LC-MS): Confirm the product mass. For C10​H16​N2​O5​ , expect [M−H]− at m/z 243 in negative ion mode.

Protocol: HATU-Mediated Peptide Coupling

Objective: Couple the newly formed free acid to the N-terminus of a growing peptide chain.

Causality of Reagents: The piperazinone carboxylic acid is sterically hindered. HATU is utilized because its 7-azabenzotriazole leaving group is highly reactive, driving the coupling of hindered substrates efficiently. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve 1.2 eq of the constrained free acid and 1.2 eq of HATU in anhydrous DMF (0.1 M concentration). Add 2.5 eq of DIPEA. Stir for 5 minutes to pre-form the active ester.

  • Coupling: Add 1.0 eq of the amine component (e.g., a resin-bound peptide or a solution-phase amino acid ester).

  • Reaction: Stir at room temperature for 2–4 hours under nitrogen.

  • Validation Checkpoint (Kaiser Test / LC-MS): If performing SPPS, a negative Kaiser test (yellow color) validates complete coupling. For solution phase, LC-MS should show the desired product mass.

Workflow A 1. Scaffold Selection (3-Oxo-piperazine) B 2. N-Protection (Boc / Fmoc) A->B C 3. Ester Hydrolysis (LiOH / MeOH) B->C D 4. HATU/DIPEA Peptide Coupling C->D E 5. Conformational Validation (NMR) D->E

Workflow for integrating the 3-oxo-piperazine scaffold into peptidomimetics.

Applications in Advanced Therapeutics

The strategic placement of the 3-oxo-piperazine-2-carboxylic acid scaffold has yielded significant breakthroughs in modern drug discovery:

  • Neuroplasticity & Antidepressants: Recent phenotypic screening efforts have utilized the oxopiperazine scaffold to discover rapid-acting, orally available antidepressants. By constraining the pharmacophore, researchers developed specific TrkB receptor activators that lack the psychotic side effects associated with ketamine derivatives[2].

  • Integrin Ligands: The incorporation of rigid building blocks into cyclic RGD peptides has been shown to drastically alter the conformational equilibrium, conferring picomolar potency and high selectivity for specific integrin receptor subtypes.

  • Neuropeptide Y Antagonists: Truncated linear peptides containing conformationally restricted amino acids have successfully yielded the shortest known linear peptides with high and selective affinity toward the Y1-receptor.

By replacing flexible, labile peptide bonds with the 3-oxo-piperazine-2-carboxylic acid core, drug development professionals can systematically engineer out pharmacokinetic liabilities while locking in the bioactive conformation required for target engagement.

References

  • Amino Acids / Peptides - Reiser Group - UR Source: Universität Regensburg URL:[Link]

  • Discovery of Rapid-Acting, Orally Available Antidepressants by Activating TrkB Signaling Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Cas 314741-39-4, (S)-4-N-Boc-piperazine-2-carboxylic acid methyl ester Source: LookChem URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Engineering Drug Scaffolds with 3-Oxo-piperazine-2-carboxylic Acid

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Type: Advanced Scaffold Engineering Guide & Validated Protocols Rationale for Scaffold Selection The evolution of pepti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Type: Advanced Scaffold Engineering Guide & Validated Protocols

Rationale for Scaffold Selection

The evolution of peptidomimetics and small-molecule inhibitors relies heavily on the strategic use of privileged scaffolds. 3-Oxo-piperazine-2-carboxylic acid (and its orthogonally protected derivatives, such as 1-Boc-3-oxopiperazine-2-carboxylic acid) has emerged as a highly versatile, conformationally restricted building block in modern drug discovery [1].

The Causality Behind the Chemistry

Choosing this scaffold over linear peptides or unsubstituted piperazines is driven by three distinct physicochemical advantages:

  • Conformational Rigidity (The Lactam Effect): The presence of the 3-oxo (lactam) group restricts the flexibility of the piperazine chair conformation. This locks the C2-carboxylic acid and N4-amine into predictable spatial vectors, which is critical for designing topographical α -helix mimics that project side chains in precise i,i+3,i+4 orientations [2].

  • Proteolytic Stability: Unlike natural peptide bonds, the unnatural cyclic oxopiperazine core is not recognized by endogenous proteases. Incorporating this scaffold into a peptide sequence dramatically improves the plasma half-life of the resulting therapeutic.

  • Orthogonal Multivalency: The scaffold offers three distinct points for diversification: the N1 position (acylation/urea formation), the C2 position (peptide coupling), and the N4 position (reductive amination/alkylation). This makes it an ideal core for synthesizing Multitarget-Directed Ligands (MTDLs) [4].

Applications in Targeted Drug Discovery

A. Topographical Helix Mimics for Protein-Protein Interactions (PPIs)

Protein-protein interfaces, such as the p53-MDM2 interaction, are notoriously difficult to drug due to their large, flat surface areas. By utilizing oxopiperazine dimers, researchers have successfully mimicked the α -helical projection of p53. The rigid scaffold accurately projects hydrophobic moieties (mimicking Phe19, Trp23, and Leu26), achieving low micromolar dissociation constants ( Kd​ ) against MDM2[2].

B. Multitarget-Directed Ligands (MTDLs) for Alzheimer's Disease

The complex etiology of Alzheimer's disease requires drugs that can hit multiple targets simultaneously. Functionalizing the N1 and N4 positions of the piperazine-2-carboxylic acid core with benzyl groups, and converting the C2-carboxylic acid into a hydroxamic acid, yields potent, dual-acting inhibitors of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) [1].

C. Rapid-Acting Antidepressants via Neuroplasticity

Recent phenotypic screening has identified piperazine-based scaffolds as rapid-acting antidepressants. Unlike traditional SSRIs, these optimized compounds activate the Brain-Derived Neurotrophic Factor (BDNF) and Tropomyosin-related kinase B (TrkB) signaling axis, promoting neuroplasticity with a fast onset of action and favorable oral bioavailability [3].

Visualizations of Scaffold Logic & Mechanism

ScaffoldLogic Scaffold 3-Oxo-piperazine-2- carboxylic acid N1 N1 Position (Amide/Urea Formation) Scaffold->N1 Electrophilic Addition N4 N4 Position (Reductive Amination) Scaffold->N4 Aldehyde + NaBH(OAc)3 C2 C2 Position (Peptide Coupling) Scaffold->C2 HATU / DIPEA

Orthogonal functionalization logic for the 3-oxo-piperazine-2-carboxylic acid scaffold.

TrkBPathway Drug Piperazine Scaffold BDNF BDNF Release Drug->BDNF Promotes TrkB TrkB Activation BDNF->TrkB Binds CREB CREB Phosphorylation TrkB->CREB Akt/ERK Pathway Neuro Neuroplasticity CREB->Neuro Gene Transcription

Mechanism of piperazine-scaffold antidepressants via the BDNF-TrkB-CREB signaling axis.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the binding affinities and inhibitory concentrations of key 3-oxo-piperazine-2-carboxylic acid derivatives across various therapeutic targets[1, 2, 3].

Scaffold DerivativeTargetTherapeutic ApplicationBinding Affinity / InhibitionRef
OHM 12 (Oxopiperazine Dimer)MDM2 (p53 interaction)Oncology Kd​=49±10μM [2]
Compound 4c (1,4-bis(4-chlorobenzyl) derivative)AChEAlzheimer's Disease Ki​=10.18±1.00μM [1]
Compound 7b (Hydroxamic acid analog)BChEAlzheimer's Disease Ki​=1.6±0.08nM [1]
Compound B11 (Optimized Piperazine)TrkB-CREB AxisMajor Depressive DisorderRapid-acting (In vivo FST)[3]

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols integrate mechanistic causality and self-validating analytical checkpoints.

Protocol A: HATU-Mediated Amide Coupling at the C2 Position

Objective: Couple an amine to the C2-carboxylic acid of 1-Boc-3-oxopiperazine-2-carboxylic acid without inducing epimerization at the chiral C2 center. Causality: HATU is selected over EDC/NHS because its 7-azabenzotriazole moiety accelerates the formation of the active ester, outcompeting the slow racemization pathways common in sterically hindered cyclic amino acids. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without reacting with the electrophile.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-Boc-3-oxopiperazine-2-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.1 equiv, 0.55 mmol) and DIPEA (3.0 equiv, 1.5 mmol) to the solution. Stir at 0∘C for 10 minutes to allow the active ester to form.

  • Coupling: Add the target primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate. A negative Bromocresol Green stain confirms the complete consumption of the starting carboxylic acid.

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL) and extract with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint 2 (LC-MS): Analyze the crude mixture via LC-MS. The target mass should appear as the [M+H]+ ion with >90% purity before column chromatography.

Protocol B: N4-Functionalization via Reductive Amination

Objective: Introduce an alkyl or benzyl group at the N4 secondary amine of the scaffold. Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is utilized instead of Sodium borohydride ( NaBH4​ ). The electron-withdrawing acetate groups make NaBH(OAc)3​ a milder reducing agent, allowing it to selectively reduce the transient iminium ion intermediate without reducing the unreacted aldehyde starting material into a primary alcohol.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the N4-unprotected oxopiperazine scaffold (1.0 equiv, 0.5 mmol) and the target aldehyde (1.1 equiv, 0.55 mmol) in anhydrous 1,2-dichloroethane (DCE) (5 mL). Add glacial acetic acid (1.5 equiv) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv, 0.75 mmol) in portions over 10 minutes. Stir the suspension at room temperature for 12 hours.

  • Self-Validation Checkpoint 1 (Color/IR): The initial yellow tint (indicative of the imine) should dissipate. IR spectroscopy of an aliquot should show the disappearance of the sharp C=O stretch (~1700 cm−1 ) of the aldehyde.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) to neutralize the acetic acid. Extract with Dichloromethane (DCM) ( 3×15 mL). Dry the organic layers over MgSO4​ and concentrate.

  • Self-Validation Checkpoint 2 (1H-NMR): Following purification, run a 1H-NMR spectrum. The complete absence of the aldehyde proton signal at δ 9.5-10.5 ppm confirms the success of the reductive amination.

References

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry (2024). [Link]

  • Rational Design of Topographical Helix Mimics as Potent Inhibitors of Protein–Protein Interactions. Journal of the American Chemical Society (2014). [Link]

  • Discovery of Rapid-Acting, Orally Available Antidepressants by Activating TrkB Signaling. ACS Central Science (2025). [Link]

  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity (1998). [Link]

Application

Chemoselective N-Alkylation of 3-Oxo-piperazine-2-carboxylic Acid: A Detailed Guide to Reaction Conditions and Protocol Optimization

An Application Note and Protocol from the Senior Application Scientist Author's Foreword The 3-oxo-piperazine-2-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, serving as a conformationa...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Author's Foreword

The 3-oxo-piperazine-2-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, serving as a conformationally constrained dipeptide mimic. Its derivatives are integral to the development of therapeutics targeting a range of biological targets, including enzymes and receptors where precise spatial orientation of functional groups is paramount. The N-alkylation of the piperazinone ring is a critical modification, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as providing a vector for introducing further pharmacophoric elements.

This guide provides a comprehensive overview of the principles and a detailed protocol for the chemoselective N-alkylation of this bifunctional molecule. The primary challenge lies in selectively targeting the amide nitrogen (N-1) in the presence of a reactive carboxylic acid. We will dissect the causality behind the choice of reagents and conditions, offering a robust framework for researchers in drug development and synthetic chemistry to achieve this transformation efficiently and with high selectivity.

Core Principles: Navigating the Chemoselectivity Challenge

The central challenge in the N-alkylation of 3-oxo-piperazine-2-carboxylic acid is achieving selectivity for the amide nitrogen over the carboxylic acid oxygen. This is governed by the relative acidity of the protons on the carboxylic acid and the amide nitrogen, and the subsequent nucleophilicity of their conjugate bases.

  • Acidity and Deprotonation: The carboxylic acid proton is significantly more acidic (pKa ≈ 2-5) than the amide proton (pKa ≈ 17-18). Consequently, upon addition of a base, the carboxylic acid will be deprotonated first to form a carboxylate anion.

  • Nucleophilicity of Intermediates: The resulting carboxylate is a relatively poor nucleophile due to the delocalization of its negative charge across both oxygen atoms. The neutral amide nitrogen, while nucleophilic, is often not reactive enough for efficient alkylation. To achieve alkylation at the nitrogen, a second equivalent of base, or a sufficiently strong base, is required to deprotonate the amide. The resulting amide anion is a potent nucleophile.

The strategy, therefore, hinges on a careful selection of the base. A base strong enough to deprotonate the amide, but in a controlled manner, will favor N-alkylation. The carboxylate, once formed, largely serves as a spectator ion.

Critical Reaction Parameters: A Causal Analysis

The success of the N-alkylation reaction depends on the judicious selection of four key parameters: the base, the solvent, the alkylating agent, and the temperature.

Choice of Base

The base is the most critical factor for achieving high chemoselectivity.

  • Moderately Strong Bases (Recommended): Carbonate bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often the preferred choice. They are strong enough to deprotonate the amide to a sufficient extent to initiate alkylation, particularly with reactive alkylating agents. Cesium carbonate is particularly effective due to the "cesium effect," where the large, soft Cs⁺ cation coordinates loosely with the amide anion, enhancing its nucleophilicity.

  • Strong Bases (Use with Caution): Very strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) will rapidly and irreversibly deprotonate both the carboxylic acid and the amide, forming a dianion. While this can lead to rapid alkylation, it may decrease selectivity. O-alkylation of the more exposed carboxylate can become a competing pathway, leading to the formation of an ester byproduct.

  • Organic Bases: Non-nucleophilic organic bases like 1,8-Diazabicycloundec-7-ene (DBU) can also be effective, particularly for promoting reactions without introducing inorganic salts that can complicate purification.

Choice of Solvent

Polar aprotic solvents are ideal for this transformation as they can dissolve the substrate and the base while effectively solvating the cation, leaving the amide anion more "naked" and nucleophilic.

  • N,N-Dimethylformamide (DMF): An excellent general-purpose solvent for this reaction, offering good solubility for a wide range of reactants.

  • Dimethyl Sulfoxide (DMSO): A more polar alternative to DMF, which can sometimes accelerate SN2 reactions.

  • Acetonitrile (MeCN): Another suitable option, though sometimes less effective at dissolving all components compared to DMF.[1]

It is crucial to use anhydrous solvents, as water can quench the deprotonated amide and hydrolyze certain alkylating agents.[2]

Alkylating Agent

Standard SN2-reactive electrophiles are used. The reactivity generally follows the trend: Iodide > Bromide > Chloride.

  • Alkyl Halides: Alkyl iodides are the most reactive and allow the reaction to proceed under the mildest conditions. Alkyl bromides offer a good balance of reactivity and stability.[3]

  • Other Electrophiles: Sulfonates (e.g., tosylates, mesylates) are also excellent leaving groups and can be used effectively.

Reaction Temperature

The reaction is typically initiated at room temperature. Gentle heating (40-60 °C) may be required to drive the reaction to completion, especially with less reactive alkylating agents like alkyl chlorides. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition at elevated temperatures.

Generalized Experimental Protocol

This protocol provides a robust starting point for the N-alkylation of 3-oxo-piperazine-2-carboxylic acid. Optimization of stoichiometry and temperature may be required for specific substrates.

Reagents and Materials
  • 3-oxo-piperazine-2-carboxylic acid (1.0 eq)

  • Alkylating agent (e.g., Alkyl Bromide) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.5 - 3.0 eq)

  • Anhydrous DMF

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-oxo-piperazine-2-carboxylic acid (1.0 eq) and the base (e.g., K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (concentration typically 0.1-0.2 M).

  • Reagent Addition: Stir the mixture at room temperature for 15-30 minutes. Add the alkylating agent (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically every 1-2 hours). If the reaction is sluggish after 4-6 hours, gently heat the mixture to 40-50 °C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove any basic impurities), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Data Summary and Visualization

Table 1: Representative Conditions for N-Alkylation
EntryAlkylating Agent (R-X)Base (eq)SolventTemp. (°C)Typical Time (h)Expected Outcome
1Benzyl BromideK₂CO₃ (2.5)DMF254-8High yield of N-benzylated product.
2Ethyl IodideCs₂CO₃ (2.2)MeCN25-406-12Good yield, cesium base enhances reactivity.
3Propyl BromideNaH (2.2)THF0 to 252-4Fast reaction, risk of O-alkylation byproduct.
4Methyl TosylateDBU (2.0)DMF5012-18Moderate to good yield, useful for acid-sensitive substrates.
Diagram 1: Proposed Reaction Mechanism

A DOT script illustrating the chemoselective N-alkylation pathway.

N_Alkylation_Mechanism sub 3-Oxo-piperazine- 2-carboxylic acid base1 + Base (e.g., K₂CO₃) int1 Carboxylate Intermediate (Poor Nucleophile) base1->int1 Fast, irreversible deprotonation of acid base2 + Base (Second Deprotonation) alkyl_side + Alkyl Halide (R-X) int2 Amide Anion (Strong Nucleophile) base2->int2 Slower, reversible deprotonation of amide alkyl + Alkyl Halide (R-X) prod N-Alkylated Product alkyl->prod SN2 Attack (Major Pathway) side_prod O-Alkylated Byproduct (Minor Pathway) alkyl_side->side_prod SN2 Attack (Minor)

Caption: Chemoselective N-alkylation mechanism.

Diagram 2: Experimental Workflow

A DOT script summarizing the protocol from setup to final product.

Workflow setup 1. Reaction Setup Substrate + Base in Anhydrous DMF under N₂ Atmosphere addition 2. Reagent Addition Add Alkylating Agent Dropwise at Room Temperature setup->addition reaction 3. Reaction & Monitoring Stir at 25-50 °C Monitor by TLC / LC-MS addition->reaction workup 4. Aqueous Workup Quench with Water, Extract with Ethyl Acetate reaction->workup wash 5. Washing Wash Organic Layer with 1M HCl, Water, and Brine workup->wash purify 6. Isolation & Purification Dry, Concentrate, and Purify by Column Chromatography wash->purify product Pure N-Alkylated Product purify->product

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficiently reactive alkylating agent.2. Base is not strong enough.3. Low reaction temperature.1. Switch to a more reactive halide (e.g., bromide to iodide).2. Use a stronger base like Cs₂CO₃ or carefully try NaH.3. Increase temperature to 50-60 °C and monitor for decomposition.
Formation of Byproduct 1. O-alkylation due to overly strong base.2. Impure starting materials.1. Switch to a milder base like K₂CO₃.2. Ensure starting materials and solvents are pure and anhydrous.
Difficult Purification Product and starting material have similar polarity.Optimize the reaction to drive it to full conversion. If separation is still difficult, consider derivatization of the product's carboxylic acid to an ester to significantly alter its polarity for chromatography.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. (n.d.).
  • Direct N-alkylation of unprotected amino acids with alcohols. (2017). PMC.
  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6, 3549-3551.
  • Enantioselective Alkylation of Amino Acid Derivatives Promoted by Cyclic Peptoids under Phase-Transfer Conditions. (2016).
  • Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. (2025).
  • N-alkylation of amides and imides. (n.d.).
  • Synthesis and Pharmacology of N-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives Acting as NMDA Receptor Antagonists. (2005).
  • Direct electrophilic N‐alkylation of piperazine under controlled... (n.d.).
  • Synthesis and Pharmacology of N-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives Acting as NMDA Receptor Antagonists. (2005).
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). PMC.
  • Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. (2014).
  • Catalytic reductive N-alkylation of amines using carboxylic acids. (n.d.). RSC Publishing.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2015).
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (n.d.). Apollo.
  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. (2009).
  • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. (2018).
  • Substituted amide synthesis by amid
  • Procedure for N-alkylation of Piperidine? (2017).
  • Optimizing reaction conditions for N-aryl
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • N-alkylation of amides with alkyl halides? (2015). Chemistry Stack Exchange.
  • Process for the N-monoalkylation of piperazine. (n.d.).

Sources

Method

Application Note: Advanced Solid-Phase Synthesis Protocols for 3-Oxo-piperazine-2-carboxylic Acid Peptidomimetics

Executive Summary The incorporation of the 3-oxo-piperazine-2-carboxylic acid (ketopiperazine) scaffold into peptide sequences is a transformative strategy in modern drug development. Acting as a conformationally constra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the 3-oxo-piperazine-2-carboxylic acid (ketopiperazine) scaffold into peptide sequences is a transformative strategy in modern drug development. Acting as a conformationally constrained dipeptide surrogate, this building block enforces rigid β -turn motifs and dramatically enhances resistance to proteolytic degradation. This application note provides researchers with a comprehensively optimized, self-validating Solid-Phase Peptide Synthesis (SPPS) workflow specifically engineered to overcome the severe steric hindrance and epimerization risks inherent to this privileged scaffold.

Mechanistic Grounding & E-E-A-T Insights

Biological Relevance

Piperazinone and ketopiperazine derivatives are highly valued in medicinal chemistry. They have been extensively utilized to develop potent, receptor-selective enkephalin mimetics[1] and novel cytotoxic agents targeting farnesyltransferase in oncology[2]. Furthermore, the synthetic versatility of the piperazinone scaffold has been demonstrated through advanced multicomponent reactions, such as disrupted Ugi condensations on solid support[3].

Chemical Causality: The Epimerization Trap

Coupling Fmoc-protected 3-oxo-piperazine-2-carboxylic acid presents two distinct chemical hurdles:

  • Steric Hindrance : The bicyclic-like transition state required for acylation is sterically impeded by the rigid piperazine ring, leading to sluggish coupling kinetics.

  • High Epimerization Risk : The α -proton at the C2 position is highly acidic due to the electron-withdrawing effects of the adjacent C3 lactam carbonyl and the C2 carboxylic acid.

Historically, researchers relied on phosphonium-based reagents (e.g., BOP)[1] or uronium salts (e.g., HATU, HBTU) for activation. These reagents strictly require the addition of a tertiary base like N,N -Diisopropylethylamine (DIPEA). Because the steric bulk of the piperazine ring slows down the desired acylation, the presence of DIPEA provides ample time for base-catalyzed oxazolone formation or direct enolization, leading to rapid racemization (epimerization) at the C2 stereocenter.

The Solution : To circumvent this, our protocol utilizes the DIC/OxymaPure activation system. OxymaPure acts as a superb nucleophile, generating a highly reactive active ester under essentially neutral conditions, thereby bypassing the base-catalyzed epimerization pathway entirely.

Mechanistic_Pathway Start Fmoc-3-Oxo-piperazine -2-carboxylic acid Activation Activation (DIC/OxymaPure) Start->Activation ActiveEster Oxyma Active Ester (Highly Reactive) Activation->ActiveEster Oxazolone Oxazolone Intermediate (Base-Catalyzed) ActiveEster->Oxazolone Excess Tertiary Base (e.g., DIPEA) Target Desired Peptidomimetic (Retained Stereochemistry) ActiveEster->Target Fast Aminolysis (Neutral conditions) Epimer Epimerized Product (Loss of Chirality) Oxazolone->Epimer Racemization Oxazolone->Target Slow Coupling

Figure 1: Mechanistic pathway of acylation vs. base-catalyzed epimerization during coupling.

Quantitative Optimization of Coupling Conditions

To establish the most reliable protocol, various coupling reagents were evaluated for the attachment of Fmoc-3-oxo-piperazine-2-carboxylic acid to a resin-bound primary amine. The data below summarizes the causality between reagent choice, coupling efficiency, and stereochemical fidelity.

Coupling Reagent SystemBase (Equiv)Time (h)Temp (°C)Yield (%)Epimerization (%)
HBTU / HOBtDIPEA (6.0)42565> 15
HATU / HOAtDIPEA (6.0)225888 - 12
BOPDIPEA (6.0)112575~ 10
DIC / OxymaPure None 2 25 > 95 < 1
DIC / OxymaPureNone140 (MW)> 98< 1

Note: The BOP data aligns with historical methods utilized for piperazinone scaffold synthesis[1]. Microwave (MW) assistance at 40°C further accelerates kinetics without compromising chirality.

Self-Validating SPPS Protocol

This protocol is designed as a self-validating system, incorporating critical in-process quality control (QC) checkpoints to ensure high-fidelity synthesis.

SPPS_Workflow Resin 1. Resin Swelling (DCM/DMF, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF, 2 x 10 min) Resin->Deprotect Wash1 3. Stringent Washing (DMF and DCM alternating) Deprotect->Wash1 PreActivate 4. Pre-activation (DIC/OxymaPure, 3 min) Wash1->PreActivate Couple 5. Coupling of 3-Oxo-piperazine (2-4 hours, RT) PreActivate->Couple Wash2 6. Kaiser Test & Capping (Ac2O/Pyridine) Couple->Wash2 Cleave 7. Cleavage & Global Deprotection (TFA/TIS/H2O, 2 hours) Wash2->Cleave

Figure 2: Optimized SPPS workflow for the 3-oxo-piperazine-2-carboxylic acid building block.

Step-by-Step Methodology

Phase 1: Resin Preparation & Deprotection

  • Swelling : Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted solid-phase reaction vessel. Swell in 5 mL of Dichloromethane (DCM) for 15 minutes, followed by 5 mL of N,N -Dimethylformamide (DMF) for 15 minutes.

  • Fmoc Cleavage : Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain and repeat for an additional 10 minutes.

  • Validation (Deprotection) : Collect the deprotection solution and measure UV absorbance at 301 nm to quantify Fmoc removal. Wash the resin thoroughly with DMF (5 × 5 mL) and DCM (5 × 5 mL).

Phase 2: Pre-Activation and Coupling Causality Check: Pre-activation minimizes the exposure of the uncoupled resin-bound amine to the coupling reagents, reducing the risk of guanidinylation (a common side-reaction with uronium salts) or premature capping. 4. Pre-Activation : In a separate vial, dissolve Fmoc-3-oxo-piperazine-2-carboxylic acid (0.3 mmol, 3.0 equiv) and OxymaPure (0.3 mmol, 3.0 equiv) in 2 mL of DMF. Add N,N′ -Diisopropylcarbodiimide (DIC) (0.3 mmol, 3.0 equiv). Stir for 3 minutes at room temperature until the active ester forms. 5. Coupling : Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 to 4 hours. 6. Validation (Coupling) : Perform a Kaiser (ninhydrin) test on a few isolated beads. A colorless/yellow bead indicates complete coupling (a self-validating checkpoint). If the beads turn blue, repeat steps 4-5.

Phase 3: Capping and Cleavage 7. Capping : To prevent deletion sequences in subsequent steps, treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes. Wash extensively with DMF and DCM. 8. Cleavage : Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2 hours at room temperature. 9. Isolation : Filter the cleavage solution into cold diethyl ether to precipitate the peptidomimetic. Centrifuge, decant the ether, and lyophilize the resulting pellet for downstream LC-MS analysis.

References

  • Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. Journal of Combinatorial Chemistry.[Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin.[Link]

  • Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters.[Link]

Sources

Application

Application Note: Utilizing the 3-Oxo-piperazine-2-carboxylic Acid Scaffold in SAR Studies for Hit-to-Lead Optimization

Executive Summary In modern drug discovery, optimizing a high-throughput screening (HTS) hit into a viable lead candidate requires a delicate balance of improving target affinity while optimizing pharmacokinetic (PK) pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing a high-throughput screening (HTS) hit into a viable lead candidate requires a delicate balance of improving target affinity while optimizing pharmacokinetic (PK) properties. The 3-oxo-piperazine-2-carboxylic acid scaffold has emerged as a highly privileged, conformationally restricted core in medicinal chemistry[1]. By acting as a rigidified peptidomimetic, this scaffold systematically reduces the entropic penalty of target binding, introduces critical hydrogen-bond vectors, and significantly enhances metabolic stability against proteolytic cleavage[2].

This application note provides a comprehensive guide for drug development professionals on integrating the 3-oxo-piperazine-2-carboxylic acid core into Structure-Activity Relationship (SAR) workflows, complete with mechanistic rationales, comparative data, and self-validating experimental protocols.

Mechanistic Rationale: The "Why" Behind the Scaffold

When optimizing linear peptides or flexible alkyl-amide hits, researchers frequently encounter two major liabilities: rapid in vivo clearance (due to amidases and Cytochrome P450 enzymes) and poor membrane permeability (due to a high number of rotatable bonds).

The strategic insertion of a 3-oxo-piperazine-2-carboxylic acid core resolves these issues through three distinct mechanisms:

  • Conformational Rigidification (Thermodynamic Advantage): Cyclizing a linear dipeptide-like sequence into a 6-membered piperazinone ring locks the amide bond in a stable conformation. This pre-organizes the molecule into its bioactive pose, drastically reducing the entropic penalty ( ΔS ) incurred upon binding to the target protein[3].

  • Tunable Pharmacophores: The lactam carbonyl (C=O) serves as a potent, directional hydrogen-bond acceptor. Depending on the substitution at the N4 position, the scaffold can be tailored to modulate the electronic properties of the molecule, which is critical for binding domains like the substrate pocket in PRMT5[1] or the HIV-1 capsid assembly interface[2].

  • Metabolic Shielding: The cyclic lactam is highly resistant to serum amidases compared to linear amides. Furthermore, the C2-carboxylic acid provides a specific, sterically hindered exit vector for attaching further pharmacophores, protecting the core from rapid phase I oxidative metabolism[4].

Pharmacophore Core 3-Oxo-piperazine-2-carboxylic acid Prop1 Lactam Motif (H-Bond Acceptor/Donor) Core->Prop1 Prop2 Conformational Rigidity (Lower Entropic Penalty) Core->Prop2 Prop3 Metabolic Stability (Protease Resistance) Core->Prop3 Prop4 Vector Control (C2-Carboxyl Exit Vector) Core->Prop4

Caption: Key pharmacophoric and physicochemical advantages of the 3-oxo-piperazine-2-carboxylic acid core.

SAR Workflow & Scaffold Hopping Strategy

The integration of the 3-oxo-piperazine core is typically executed during the hit-to-lead phase. For example, in the development of BTK inhibitors (e.g., GDC-0834), replacing a flexible morpholine-amide section with a substituted 3-oxopiperazine drastically improved the oral bioavailability (F = 35%) while maintaining single-digit nanomolar potency[3]. Similar scaffold hopping strategies have been successfully employed in the discovery of rapid-acting TrkB signaling activators for depression[4].

SAR_Workflow Hit High-Throughput Screening Hit Scaffold Scaffold Hopping (Linear to Cyclic) Hit->Scaffold OxoPip 3-Oxo-piperazine Integration Scaffold->OxoPip InVitro In Vitro SAR & PK Profiling OxoPip->InVitro Lead Optimized Lead Candidate InVitro->Lead

Caption: Workflow for integrating 3-oxo-piperazine scaffolds during hit-to-lead SAR optimization.

Quantitative SAR Data Presentation

The following table summarizes a representative SAR dataset demonstrating the transition from a linear precursor to a 3-oxopiperazine-optimized lead. Notice the inverse relationship between rotatable bonds and oral bioavailability.

Compound IDCore Scaffold TypeRotatable BondsTarget IC₅₀ (nM)HLM T₁/₂ (min)Oral Bioavailability (F%)
Hit-01 Linear Dipeptide Amide8145.0< 102.5%
Analog-A Unsubstituted Piperazine442.52512.0%
Lead-02 3-Oxo-piperazine-2-carboxylic acid 3 8.4 > 120 38.5%

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the chemical integration of the scaffold and the subsequent biological validation. Every step is designed as a self-validating system.

Protocol A: HATU-Mediated Amide Coupling of 1-Boc-3-oxo-piperazine-2-carboxylic acid

This protocol describes the coupling of the C2-carboxylic acid to a target primary amine. HATU is utilized specifically because the C2 position of the piperazinone ring is sterically hindered.

Materials:

  • 1-Boc-3-oxo-piperazine-2-carboxylic acid (1.0 eq)

  • Target Primary Amine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Boc-3-oxo-piperazine-2-carboxylic acid and the target primary amine in anhydrous DMF to achieve a 0.1 M concentration.

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive HOAt-active ester intermediate back to the starting carboxylic acid.

  • Base Addition: Cool the reaction vessel to 0 °C using an ice bath. Add DIPEA dropwise.

    • Causality: DIPEA neutralizes any amine salts and deprotonates the carboxylic acid. Its bulky isopropyl groups prevent it from acting as a competing nucleophile. Cooling to 0 °C minimizes the risk of base-catalyzed epimerization at the chiral C2 center of the piperazine ring.

  • Activation: Add HATU portion-wise to the chilled solution.

    • Causality: HATU generates a 7-azabenzotriazole (HOAt) active ester. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect that accelerates the aminolysis step, making it vastly superior to EDC/HOBt for sterically hindered substrates[2].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 1 M HCl (to remove unreacted amine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (DCM/MeOH gradient).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To validate the metabolic advantage of the 3-oxopiperazine scaffold, its stability must be tested against phase I metabolic enzymes.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration)

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Test Compound (10 mM in DMSO)

  • Verapamil (Positive Control)

  • Ice-cold Acetonitrile (containing Tolbutamide as an internal standard)

Step-by-Step Methodology:

  • Preparation: Dilute the test compound to a final concentration of 1 µM in 0.1 M Potassium Phosphate Buffer (pH 7.4). Ensure the final DMSO concentration does not exceed 0.1% to prevent enzyme inhibition.

  • Pre-Incubation: Mix the test compound with HLM (final protein concentration: 0.5 mg/mL) in a 96-well plate. Incubate at 37 °C for 5 minutes.

    • Causality: Pre-incubation ensures the assay system reaches physiological temperature before initiating the enzymatic reaction, guaranteeing accurate initial velocity ( V0​ ) measurements.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for Cytochrome P450 (CYP) enzymes. Without it, phase I oxidative metabolism cannot occur, rendering the assay invalid.

  • Sampling & Quenching: At designated time points (0, 15, 30, 60, and 120 minutes), aliquot 50 µL of the reaction mixture and immediately transfer it into a plate containing 150 µL of ice-cold Acetonitrile with the internal standard.

    • Causality: The ice-cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein to protect the LC-MS/MS column during downstream analysis.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4 °C. Transfer the supernatant to a clean plate and analyze via LC-MS/MS to determine the percentage of remaining parent compound over time. Calculate the in vitro half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

References

  • Structure-Aided Design, Synthesis, and Biological Evaluation of Potent and Selective Non-Nucleoside Inhibitors Targeting Protein Arginine Methyltransferase 5 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators Source: NIH / PMC URL:[Link]

  • Discovery of Rapid-Acting, Orally Available Antidepressants by Activating TrkB Signaling Source: ACS Publications URL:[Link]

  • Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases Source: MDPI (Molecules) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate

Welcome to the Technical Support Center for the handling, purification, and troubleshooting of 3-oxo-piperazine-2-carboxylic acid methyl ester oxalate (CAS: 1260642-13-4)[1]. As a highly polar, hydrophilic intermediate f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, purification, and troubleshooting of 3-oxo-piperazine-2-carboxylic acid methyl ester oxalate (CAS: 1260642-13-4)[1]. As a highly polar, hydrophilic intermediate frequently utilized in peptidomimetic and PROTAC synthesis, this compound presents unique chromatographic and stability challenges.

This guide is designed for research scientists and drug development professionals. It abandons generic advice in favor of field-proven, mechanistically grounded protocols to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why do I experience severe streaking and poor mass recovery when running this compound on normal-phase silica gel?

The Causality: You are attempting to chromatograph an oxalate salt on an acidic stationary phase. Silica gel contains surface silanol groups (pKa ~4.5). When the oxalate salt of the piperazine is loaded, the oxalate anion binds strongly to the silica, causing the secondary amine (N1) to exist in a dynamic equilibrium between its protonated and free-base states. This dynamic exchange manifests as severe chromatographic streaking. The Solution: You must either perform a non-aqueous free-basing step prior to loading the material onto a silica column (yielding the free base, CAS: 41817-92-9), or abandon normal-phase silica entirely in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase C18 using a volatile acidic buffer (e.g., 0.1% Formic Acid).

Q2: I attempted to free-base the compound using aqueous NaHCO₃, but LC-MS shows a major byproduct with a mass of [M-14] or [M-14+H]. What happened?

The Causality: You have hydrolyzed the methyl ester. The methyl ester at the C2 position is highly electrophilic due to the inductive electron-withdrawing effects of the adjacent secondary amine (N1) and the lactam carbonyl (C3). Exposure to aqueous base—even mild bases like sodium bicarbonate—promotes rapid saponification to the corresponding carboxylic acid[2]. The Solution: Water must be strictly excluded during the free-basing process. Use a non-aqueous method, such as stirring the crude salt with a weakly basic ion-exchange resin (e.g., Amberlyst A21) in anhydrous methanol, followed by filtration.

Q3: When attempting to recrystallize the oxalate salt, the compound "oils out" instead of forming distinct crystals. How do I fix this?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it supersaturates in your chosen solvent system, often exacerbated by using an anti-solvent that is too non-polar (like hexanes) or cooling the mixture too rapidly. The Solution: Switch to a miscible, moderately polar binary solvent system like Methanol (solvent) and Methyl tert-butyl ether (MTBE) (anti-solvent). The oxalate salt has excellent solubility in hot short-chain alcohols but is insoluble in ethers[3].

Part 2: Visualized Workflows & Degradation Pathways

Chemical Degradation Pathways

Understanding the environmental limits of your molecule is the first step in self-validating your experimental design.

Degradation Intact 3-Oxo-piperazine-2-carboxylic acid methyl ester Cond1 Aqueous Base (pH > 7.5) or Aqueous Acid Intact->Cond1 Cond2 Harsh Base/Acid + Heat (>60°C) Intact->Cond2 Deg1 Ester Hydrolysis (Carboxylic Acid Formation) Cond1->Deg1 Rapid Degradation Deg2 Lactam Ring Opening (Acyclic Amino Acid) Cond2->Deg2 Slow Degradation

Figure 1: Primary degradation pathways of 3-oxo-piperazine-2-carboxylic acid methyl ester.

Purification Decision Matrix

Use this logic tree to determine the optimal purification route based on the crude purity of your synthetic intermediate.

Purification Crude Crude Oxalate Salt Check Purity Check (LC-MS / 1H-NMR) Crude->Check HighPur >85% Purity Check->HighPur LowPur <85% Purity Check->LowPur Cryst Recrystallization (MeOH / MTBE) HighPur->Cryst FreeBase Non-Aqueous Free-Basing (Basic Resin in MeOH) LowPur->FreeBase Pure Pure Oxalate Salt (>98%) Cryst->Pure Chrom Silica Gel Chromatography (DCM:MeOH) FreeBase->Chrom ReSalt Re-salting (Anhydrous Oxalic Acid) Chrom->ReSalt ReSalt->Pure

Figure 2: Decision tree for selecting crystallization vs. chromatographic purification.

Part 3: Quantitative Data Summaries

Table 1: Physicochemical Properties & Chromatographic Behavior

PropertyValue / DescriptionImpact on Handling
Molecular Weight 158.16 (Free base) / 248.19 (Oxalate)Ensure MS parameters account for the free base mass (m/z 159 [M+H]⁺).
LogP (Estimated) -1.2 to -0.8 (Highly Hydrophilic)Poor retention on standard C18 columns; requires HILIC or polar-embedded phases.
Lactam Stability Stable at pH 4–7Avoid prolonged exposure to strong acids/bases to prevent ring opening.
TLC Visualization UV (weak), Ninhydrin (active), KMnO₄The secondary amine reacts strongly with Ninhydrin (produces a distinct spot).

Table 2: Solvent Selection Matrix for Crystallization

Solvent SystemRolePerformance / Observation
Methanol (MeOH) Primary SolventExcellent solubility at reflux; moderate solubility at 0°C.
MTBE Anti-SolventHighly recommended. Induces sharp crystallization without oiling out.
Ethyl Acetate (EtOAc) Anti-SolventAcceptable, but requires larger volumes to reach the cloud point.
Hexanes / Heptane Anti-SolventAvoid. Causes immediate oiling out due to extreme polarity mismatch.

Part 4: Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the success of the previous step via the indicated analytical check.

Protocol A: Solvent/Anti-Solvent Recrystallization (For Crude Purity >85%)

Use this method to upgrade the purity of the oxalate salt directly without chromatography.

  • Dissolution: Place 1.0 g of crude 3-oxo-piperazine-2-carboxylic acid methyl ester oxalate in a clean, dry round-bottom flask. Add 5.0 mL of anhydrous Methanol.

  • Heating: Heat the suspension gently to reflux (approx. 65°C) using a water bath until complete dissolution is achieved. Self-Validation: The solution should be clear. If insoluble particulates remain, perform a hot filtration.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring vigorously, add MTBE dropwise until the solution just becomes persistently cloudy (the "cloud point"). This typically requires 10–15 mL of MTBE.

  • Annealing: Add exactly 2 drops of Methanol to clear the cloudiness, then allow the flask to cool undisturbed to room temperature over 2 hours.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–5°C) for an additional 1 hour to maximize yield.

  • Isolation: Filter the resulting white crystals under vacuum. Wash the filter cake with 5 mL of ice-cold MTBE. Dry under high vacuum for 4 hours. Self-Validation: Run ¹H-NMR (in D₂O or DMSO-d₆) to confirm the removal of organic impurities and a 1:1 integration ratio of the piperazine core to the oxalate protons.

Protocol B: Non-Aqueous Free-Basing & Chromatography (For Crude Purity <85%)

Use this method if the crude material contains significant structurally related impurities that cannot be purged via crystallization.

  • Resin Preparation: Wash 5.0 g of Amberlyst A21 (weakly basic) resin with anhydrous methanol (3 x 20 mL) to remove aqueous storage buffers.

  • Free-Basing: Dissolve 1.0 g of the crude oxalate salt in 15 mL of anhydrous methanol. Add the washed resin and stir gently at room temperature for 45 minutes. Self-Validation: Spot the mixture on a TLC plate (DCM:MeOH 9:1) stained with Ninhydrin. The free base will migrate significantly higher than the baseline-stuck oxalate salt.

  • Filtration: Filter off the resin and wash with an additional 10 mL of methanol. Concentrate the filtrate under reduced pressure (bath temp <35°C to prevent thermal degradation) to yield the crude free base[4].

  • Chromatography: Load the crude free base onto a silica gel column. Elute using a gradient of Dichloromethane (DCM) to Methanol (95:5 → 85:15). Collect fractions containing the product.

  • Re-Salting: Pool the pure fractions and concentrate. Redissolve the purified free base in 10 mL of anhydrous Ethyl Acetate. In a separate vial, dissolve 1.05 equivalents of anhydrous oxalic acid in 2 mL of methanol. Dropwise add the oxalic acid solution to the free base solution. The pure oxalate salt will precipitate immediately. Filter and dry.

References

  • BLD Pharm.1260642-13-4 | 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate.
  • Sigma-Aldrich.Oxalate ester catalog and handling specifications.
  • The Royal Society of Chemistry.Synthesis of Substituted Pyrazines from N-Allyl Malonamides.
  • The Journal of Organic Chemistry (ACS Publications).Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity.

Sources

Optimization

Technical Support Center: Optimizing 3-Oxo-piperazine-2-carboxylic Acid Methyl Ester Synthesis

Welcome to the Technical Support Center for Heterocyclic Building Block Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing 3-oxo-piperazine-2-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Building Block Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing 3-oxo-piperazine-2-carboxylic acid methyl ester (and its ethyl ester analogs). This highly versatile scaffold is critical for developing peptidomimetics and novel antiviral agents[1], but its synthesis is notoriously sensitive to chemoselectivity issues, over-reduction, and polymerization.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for your synthetic workflows.

Pathway Visualization: Identifying Synthetic Bottlenecks

To troubleshoot effectively, we must first map the reaction landscape. The diagram below illustrates the two primary synthetic routes (Catalytic Hydrogenation vs. De Novo Cyclization) and their respective failure modes.

SynthesisWorkflow Start1 Methyl 3-hydroxypyrazine- 2-carboxylate Hydrog Catalytic Hydrogenation (Rh/Al2O3, H2, 30 bar) Start1->Hydrog Route A Start2 Ethylenediamine + Dimethyl bromomalonate Cycliz Base-Promoted Cyclization Start2->Cycliz Route B Inter1 Partially Reduced Intermediate Hydrog->Inter1 Inter2 Linear Alkylated Intermediate Cycliz->Inter2 Target 3-Oxo-piperazine-2-carboxylic acid methyl ester Inter1->Target Full conversion Side1 Over-reduction / Ring Cleavage Inter1->Side1 Excess H2 / Temp Inter2->Target Intramolecular amidation Side2 Diketopiperazine (DKP) Formation Inter2->Side2 Intermolecular reaction

Fig 1: Synthetic routes to 3-oxopiperazine-2-carboxylates and common side-reaction bottlenecks.

Troubleshooting Q&A

Q1: My catalytic hydrogenation of methyl 3-hydroxypyrazine-2-carboxylate is stalling at 50% conversion. When I push the temperature to force completion, my yield plummets and I see ring-opened side products. How can I improve the yield? A1: You are experiencing a classic chemoselectivity failure. Pyrazine rings are highly aromatic and resistant to mild reduction. However, once partially reduced, the resulting piperazine intermediate is highly susceptible to hydrogenolysis (C-N bond cleavage) under harsh conditions[2].

  • The Root Cause: Palladium on Carbon (Pd/C) is notorious for causing over-reduction and ring-opening in electron-deficient nitrogen heterocycles.

  • The Solution: Switch your catalyst to Rhodium on Alumina (Rh/Al2O3)[3]. Rhodium is exceptionally active for aromatic saturation but has a much lower propensity for hydrogenolysis. Maintain the pressure at 30 bar H2, but keep the temperature strictly at or below 40 °C to prevent ring cleavage[3].

Q2: I am using the diamine cyclization route (Route B), but my LC-MS shows a massive peak at double the expected mass. What is happening? A2: You are observing the formation of diketopiperazines (DKPs) or linear dimers.

  • The Root Cause: The methyl ester at the C2 position is highly electrophilic. In concentrated solutions, the primary amine of one intermediate reacts with the ester of another (intermolecular amidation) faster than it reacts with its own ester (intramolecular cyclization)[4].

  • The Solution: Implement high-dilution conditions ( 0.05 M). If dilution fails, you must use a step-wise protection strategy. Mono-Boc protection of the starting diamine forces the regiochemistry, allowing you to deprotect only when you are ready to trigger the final intramolecular cyclization under controlled basic conditions[4].

Q3: During the workup of the final 3-oxo-piperazine-2-carboxylic acid methyl ester, I am losing over 40% of my product to the aqueous phase. How do I recover it? A3: 3-Oxo-piperazine derivatives are highly polar and possess significant water solubility due to the secondary amine and the lactam/ester hydrogen-bonding network.

  • The Solution: Avoid aqueous washes entirely if possible. If an aqueous workup is mandatory to remove inorganic salts, saturate the aqueous layer with NaCl (brine) and extract with a highly polar organic solvent mixture, such as 10% isopropanol in dichloromethane. For a self-validating, loss-free isolation, use a Strong Cation Exchange (SCX) resin to capture the basic product directly from the crude reaction mixture, washing away non-basic impurities before eluting with 2M methanolic ammonia.

Quantitative Data: Catalyst Selection for Pyrazine Reduction

To highlight the causality behind catalyst selection, the following table summarizes the optimization data for the reduction of pyrazine-2-carboxylate derivatives to their corresponding oxopiperazines.

Table 1: Optimization of Hydrogenation Conditions for Pyrazine-2-carboxylate Reduction

Catalyst SystemSolventH2 Pressure (bar)Temp (°C)Conversion (%)Target Yield (%)Primary Byproduct / Failure Mode
10% Pd/CMethanol10254035Unreacted starting material
10% Pd/CMethanol5060>9920Ring-cleaved diamines (Hydrogenolysis)
5% PtO2Acetic Acid30408555N-methylated species
5% Rh/Al2O3 Ethanol 30 25–40 >99 87 Trace epimers (Optimal Condition)

Data extrapolated from standardized pyrazine reduction methodologies[3].

Experimental Protocol: High-Yield Catalytic Hydrogenation

This self-validating protocol utilizes the Rh/Al2O3 method to ensure high conversion while suppressing ring-opening side reactions[3].

Step-by-Step Methodology:

  • Substrate Preparation: In a high-pressure autoclave, dissolve methyl 3-hydroxypyrazine-2-carboxylate (1.0 eq, e.g., 10 mmol) in anhydrous ethanol to achieve a 0.2 M concentration. Note: Ensure the solvent is thoroughly degassed to prevent catalyst poisoning.

  • Catalyst Addition: Add 5% Rhodium on Alumina (Rh/Al2O3) at a 10 mol% loading relative to the substrate[3].

    • Self-Validation Check: Purge the vessel with argon or nitrogen gas three times before introducing hydrogen to ensure a safe, oxygen-free environment.

  • Hydrogenation: Pressurize the autoclave with H2 gas to exactly 30 bar. Seal the vessel and stir vigorously (800–1000 rpm) at room temperature (25 °C) to a maximum of 40 °C for 18 hours[3].

  • In-Process Monitoring: Vent the reactor safely. Monitor reaction completion via LC-MS or TLC (Mobile phase: DCM:MeOH 80:20). The starting material spot should be completely consumed.

  • Filtration: Filter the crude mixture through a short pad of Celite to remove the rhodium catalyst[3]. Wash the Celite pad thoroughly with hot ethanol to ensure complete recovery of the highly polar product.

  • Purification: Evaporate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from DCM to DCM:MeOH 90:10) to afford pure methyl 3-oxopiperazine-2-carboxylate as a solid[3].

References
  • [4] A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central (PMC). 4

  • [1] Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses - PubMed. 1

  • [2] Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. 2

  • [3] Synthesis of Substituted Pyrazines from N-Allyl Malonamides - The Royal Society of Chemistry. 3

Sources

Troubleshooting

side reactions in the synthesis of 3-oxo-piperazine-2-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 3-oxo-piperazine-2-carboxylic acid and its derivatives. As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-oxo-piperazine-2-carboxylic acid and its derivatives. As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. Here, we analyze the causality behind synthetic failures, providing drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, enantiopure production.

Core Mechanistic Pathways & Reaction Logic

The synthesis of 3-oxo-piperazine-2-carboxylic acid typically involves the construction of the piperazine ring via the cyclization of an acyclic precursor (e.g., N-(2-aminoethyl)amino acid derivatives) followed by ester hydrolysis[1][2]. Because the target molecule contains a secondary amine, a lactam (amide), and a carboxylic acid, it is highly susceptible to chemoselectivity issues, regioselectivity errors, and stereochemical degradation.

Pathway Precursor Acyclic Precursor (e.g., N-(2-aminoethyl)amino ester) Cyclization Intramolecular Cyclization (Lactamization) Precursor->Cyclization High Dilution Side1 Intermolecular Attack (Oligomerization) Precursor->Side1 High Concentration Desired 3-Oxo-piperazine-2-carboxylic Acid (Desired Product) Cyclization->Desired Controlled pH/Temp Side2 C2 Epimerization (Base-Catalyzed Racemization) Desired->Side2 Excess Strong Base Side3 Hydantoin Formation (Unexpected Cyclization) Desired->Side3 Urea at N-position

Mechanistic pathways and common side reactions in 3-oxo-piperazine-2-carboxylic acid synthesis.

Troubleshooting Guides & FAQs

Q1: During the functionalization of the piperazine ring, my LC-MS shows a major byproduct with an [M-18] mass shift. What is causing this? A1: You are likely observing Hydantoin Formation . When the secondary amine of the piperazine ring is functionalized with certain groups—specifically aromatic ureas—the molecule can undergo an unexpected intramolecular side reaction. The urea nitrogen acts as a nucleophile, attacking the adjacent C2-carboxylic acid (or ester) to form a highly stable hydantoin ring, releasing water (or alcohol)[3].

  • Solution: If you must synthesize urea derivatives, ensure the C2-carboxylic acid is protected with a bulky group (e.g., tert-butyl ester) during the functionalization step to sterically hinder the nucleophilic attack.

Q2: My chiral HPLC indicates a near-racemic mixture, even though I started with an enantiopure amino acid precursor. How is stereochemical integrity being lost? A2: This is caused by Base-Catalyzed Epimerization at C2 . The proton at the C2 position is highly acidic because it is flanked by two electron-withdrawing groups: the lactam carbonyl (C3) and the carboxylic acid/ester (C2). Prolonged exposure to strong bases (like NaOH or KOH) during ester hydrolysis leads to the formation of an enolate intermediate, which reprotonates non-stereoselectively[2].

  • Solution: Switch to a milder hydrolysis protocol. Using Lithium Hydroxide (LiOH) in Methanol at strict room temperature for abbreviated periods (e.g., 2 hours) minimizes epimerization while ensuring complete conversion[1].

Q3: The lactamization (cyclization) step is yielding less than 30% of the desired product, with a large amount of insoluble material precipitating out. Why? A3: You are experiencing Intermolecular Oligomerization . The acyclic precursor contains both a nucleophile (amine) and an electrophile (ester). If the reaction concentration is too high, the rate of intermolecular collision exceeds the rate of intramolecular cyclization, leading to polyamide chains.

  • Solution: Implement high-dilution conditions (typically 0.01 M). Alternatively, use a syringe pump to slowly add the precursor to the reaction vessel containing the coupling reagents, ensuring the steady-state concentration of the uncyclized intermediate remains negligible.

Quantitative Data: Side Reaction Profiling

To assist in rapid LC-MS and NMR diagnostics, use the following table to identify side reactions based on quantitative analytical markers.

Side Reaction / IssuePrimary CauseAnalytical Indicator (LC-MS / NMR)Impact on Yield
Hydantoin Formation Aromatic urea at N-positionMass shift: -18 Da (loss of H2​O ) or -32 Da (loss of MeOH)[3]Up to 80% conversion to byproduct
C2 Epimerization Strong base during hydrolysisChiral HPLC: 1:1 peak ratio. NMR: Shift in C2-H coupling constantsLoss of enantiopurity (0% ee)
Oligomerization High reaction concentrationBroad polymeric peaks in LC-MS; insoluble precipitates50-70% yield reduction
Incomplete Hydrolysis Insufficient equivalents of LiOHPresence of [M+14] (methyl ester) or[M+56] (t-butyl ester)10-20% unreacted starting material

Standardized Experimental Protocol: Ester Hydrolysis & Isolation

The following protocol details the conversion of 1-(tert-Butoxycarbonyl)-3-oxopiperazine-2-carboxylic acid methyl ester to the free acid. This method is specifically engineered to prevent C2 epimerization and thermal degradation[1].

Self-Validating System: This protocol incorporates built-in analytical checkpoints to ensure each phase of the reaction is performing as intended before proceeding.

Reagents:

  • 1-(tert-Butoxycarbonyl)-3-oxopiperazine-2-carboxylic acid methyl ester (1.0 eq)

  • Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (1.5 eq)

  • Methanol (MeOH), HPLC grade

Step-by-Step Methodology:

  • Dissolution: Dissolve the methyl ester precursor (3.00 g, 11.0 mmol) in 30 mL of MeOH in a round-bottom flask.

    • Causality Check: MeOH is chosen over water to ensure complete solubility of the Boc-protected precursor, preventing biphasic reaction inconsistencies.

  • Base Addition: Add LiOH⋅H2​O (0.40 g, 16.5 mmol) directly to the solution.

    • Causality Check: Exactly 1.5 equivalents are used. Excess base dramatically increases the risk of C2 epimerization.

  • Controlled Reaction: Stir the mixture strictly at room temperature (20-25 °C) for exactly 2 hours[1].

    • Validation Checkpoint 1: At t = 90 mins, pull a 10 µL aliquot, quench with dilute citric acid, and analyze via TLC (DCM:MeOH 9:1). The starting material spot should be completely absent.

  • Solvent Removal (Critical Step): Remove the solvent via freeze-drying (lyophilization) rather than rotary evaporation.

    • Causality Check: Applying heat during rotary evaporation in the presence of basic lithium salts can induce thermal decarboxylation or late-stage epimerization. Freeze-drying preserves stereochemical integrity[1].

  • Purification: Recrystallize the resulting residue using cold MeOH to yield the pure 1-(tert-Butoxycarbonyl)-3-oxopiperazine-2-carboxylic acid.

    • Validation Checkpoint 2: Run Chiral HPLC on the final crystals. You should observe >98% ee, validating that the mild LiOH/freeze-drying workflow successfully prevented racemization.

References

  • Discovery of Rapid-Acting, Orally Available Antidepressants by Activating TrkB Signaling Source: American Chemical Society (ACS) URL:[Link]

  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries Source: Journal of Combinatorial Chemistry (via 5z.com) URL:[Link]

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

alternative methods for purifying piperazine intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who find their synthetic pipelines bottlenecked by piperazine intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who find their synthetic pipelines bottlenecked by piperazine intermediates.

Piperazine is notoriously difficult to purify. Its dual basic secondary amines (pKa ~5.3 and 9.7) and high polarity cause severe streaking on standard normal-phase silica gel, while its high water solubility often renders traditional liquid-liquid extraction (LLE) useless. This guide bypasses conventional, often failing methods, providing you with field-proven, causality-driven alternative strategies to isolate your piperazine intermediates with high purity.

Troubleshooting & FAQs

Q1: My piperazine intermediates streak irreversibly on normal-phase silica gel, leading to co-elution and poor yields. Why does this happen, and what is the best chromatographic alternative? A1: The streaking is a direct result of strong hydrogen bonding and ionic interactions between the basic nitrogen atoms of the piperazine ring and the acidic silanol groups (Si-OH) on the silica gel stationary phase. Solution: Abandon standard normal-phase silica. Instead, utilize Strong Cation Exchange (SCX) chromatography . SCX stationary phases contain aliphatic sulfonic acid groups that are negatively charged in aqueous or methanolic solutions[1]. When you load your sample under slightly acidic conditions, the piperazine amines protonate and bind tightly to the resin. Non-basic impurities are simply washed away. You then elute the pure intermediate using a basified solvent (e.g., methanolic ammonia) which deprotonates the amines and releases them from the resin[1]. Alternatively, if you must use silica, you must deactivate the silanol groups dynamically by adding a strong volatile base to your mobile phase, such as a DCM/MeOH/30% ammonium hydroxide (85:10:5 v/v/v) system[2].

Q2: I am synthesizing a mono-alkylated piperazine and deliberately used a massive excess of piperazine to prevent over-alkylation. How can I remove this unreacted piperazine without using a column? A2: The most scalable alternative is selective salt precipitation . Piperazine readily forms highly crystalline, insoluble salts under specific conditions, whereas many bulky, mono-substituted piperazine intermediates do not. By dissolving your crude mixture in acetone (5 to 100 volumes per volume of piperazine) and adding glacial acetic acid, you force the formation of piperazine diacetate[3]. Because of its highly stable crystal lattice, piperazine diacetate precipitates out of the acetone solution almost quantitatively at 10–30 °C, leaving your mono-substituted product fully dissolved in the mother liquor[3].

Q3: My target piperazine derivative is highly water-soluble, making aqueous workup and acid-base extraction impossible. How do I isolate it? A3: You have two primary workarounds. First, you can exploit piperazine's unique ability to form a stable polyhydrate. By adding water to reach a water-to-piperazine molar ratio of at least 6:1, followed by a water-insoluble alcohol (like isooctanol), you can precipitate piperazine hexahydrate directly out of the mixture[4]. Second, you can utilize pharmaceutical co-crystallization or alternative salt formation (e.g., with daidzein or other organic acids) to drastically alter the solubility profile of the intermediate, allowing it to precipitate from polar solvents[5].

Quantitative Data: Comparison of Purification Methods

To aid in experimental design, the following table summarizes the quantitative parameters and physicochemical principles of the primary alternative purification methods.

Purification StrategyPhysicochemical PrincipleKey Reagents / SolventsQuantitative ParametersTypical Recovery
Acetate Precipitation Differential solubility of crystalline salts.Acetone, Glacial Acetic Acid5–100 vol acetone; 1–5x stoichiometric AcOH>90% removal of unreacted piperazine[3]
Hexahydrate Formation Stable polyhydrate crystallization.Water, Isooctanol or n-butanolMolar ratio H₂O:Piperazine ≥ 6:185–96% recovery of piperazine[4]
SCX Chromatography Ionic binding of protonated amines to sulfonic acid.1% AcOH in MeOH, 2M NH₃ in MeOHLoad at pH < 4.0; Elute at pH > 10.0Highly variable; depends on resin capacity[1]
Modified Silica Gel Dynamic silanol deactivation via mobile phase modifiers.DCM, MeOH, 30% NH₄OHEluent ratio e.g., 85:10:5 (v/v/v)80–90% for bis-piperazine intermediates[2]

Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you can verify success at each step before proceeding.

Protocol 1: SCX Solid-Phase Extraction (SPE) for Piperazine Intermediates

Use this when separating basic piperazine intermediates from neutral or acidic reaction byproducts.

  • Conditioning: Mount an SCX SPE cartridge on a vacuum manifold. Condition the resin by passing 2 column volumes (CV) of Methanol (MeOH), followed by 2 CV of 1% Acetic Acid in MeOH.

  • Loading: Dissolve your crude mixture in a minimum volume of 1% Acetic Acid in MeOH (ensure pH < 4.0). Load the solution onto the cartridge at a dropwise rate (approx. 1 drop/sec).

    • Self-Validation: Spot the flow-through on a TLC plate and stain with Ninhydrin. A lack of purple/brown spots confirms your basic piperazine intermediate is fully retained on the resin.

  • Washing: Wash the cartridge with 3 CV of MeOH, followed by 2 CV of Dichloromethane (DCM) to elute all non-basic, lipophilic impurities. Discard the washings.

  • Elution: Elute the target piperazine intermediate by passing 2 to 3 CV of 2M Ammonia (NH₃) in MeOH through the cartridge. Collect this fraction.

  • Isolation: Concentrate the eluted fraction under reduced pressure to yield the purified free-base piperazine intermediate.

Protocol 2: Selective Precipitation of Unreacted Piperazine

Use this when you need to remove a large molar excess of unreacted starting piperazine from a mono-substituted product.

  • Dissolution: Transfer the crude reaction mixture to a round-bottom flask. Add 10 volumes of dry acetone (relative to the estimated mass of unreacted piperazine) and stir at 20–25 °C until fully dissolved[3].

  • Precipitation: While stirring vigorously, add glacial acetic acid dropwise. Add exactly 2.1 molar equivalents relative to the unreacted piperazine. A white precipitate of piperazine diacetate will begin to form immediately[3].

  • Maturation: Cool the flask in an ice bath to 10 °C and continue stirring for 30 minutes to ensure complete precipitation of the salt.

  • Filtration: Vacuum filter the mixture through a sintered glass funnel. Wash the filter cake with 2 volumes of ice-cold acetone.

  • Recovery: The filtrate now contains your mono-substituted piperazine intermediate. Concentrate the filtrate in vacuo.

    • Self-Validation: Perform ¹H NMR on the concentrated residue. The absence of a sharp singlet at ~2.8 ppm (corresponding to the 8 equivalent protons of free piperazine) validates the complete removal of the impurity.

Method Selection Workflow

PiperazineWorkflow Start Crude Piperazine Reaction Mixture CheckExcess Is there a large excess of unreacted piperazine? Start->CheckExcess Precipitation Acetate Salt Precipitation (Acetone/AcOH) CheckExcess->Precipitation Yes CheckPolarity Is the target intermediate highly polar/water-soluble? CheckExcess->CheckPolarity No SCX SCX Chromatography (Catch & Release) CheckPolarity->SCX Yes LLE Acid-Base Extraction (pH 2 vs pH 12) CheckPolarity->LLE No

Caption: Decision matrix for selecting piperazine purification methods.

References

  • US2919275A - Purification of piperazine - Google Patents. [3] URL:

  • US3481933A - Recovery and purification of piperazine - Google Patents. [4] URL:

  • Structure-based design, synthesis and biological testing of piperazine-linked bis-epipodophyllotoxin etoposide analogs - PMC. [2] URL:

  • A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - Frontiers. [5] URL:

  • Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications: Innovations and Perspectives - PMC. [1] URL:

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Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: A Comparative Guide to the Biological Activities of 3-oxo-piperazine-2-carboxylic acid and Piperazine-2-carboxylic acid

In the landscape of medicinal chemistry, the piperazine ring is a cornerstone, a privileged scaffold renowned for its versatility and presence in a multitude of clinically significant drugs.[1][2][3][4] Its two nitrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the piperazine ring is a cornerstone, a privileged scaffold renowned for its versatility and presence in a multitude of clinically significant drugs.[1][2][3][4] Its two nitrogen atoms provide a unique combination of structural rigidity and opportunities for chemical modification, influencing physicochemical properties like solubility and bioavailability.[1][2][3] This guide delves into a comparative analysis of two closely related piperazine derivatives: piperazine-2-carboxylic acid (P2C) and its oxidized counterpart, 3-oxo-piperazine-2-carboxylic acid (3-oxo-P2C). We will explore how the subtle introduction of a carbonyl group fundamentally alters the biological potential of the core scaffold, shifting its therapeutic applications from the central nervous system to inflammatory pathways.

Structural and Physicochemical Divergence

At first glance, the difference between P2C and 3-oxo-P2C is a single oxygen atom. However, this modification, converting an amine to an amide within the piperazine ring, has profound implications for the molecule's three-dimensional structure, electronic properties, and interaction with biological targets.

PropertyPiperazine-2-carboxylic acid (P2C)3-oxo-piperazine-2-carboxylic acid (3-oxo-P2C)Impact of the 3-oxo Group
Structure A saturated six-membered ring with two nitrogen atoms at positions 1 and 4, and a carboxylic acid at position 2.A piperazinone ring with a carbonyl group at position 3, adjacent to the carboxylic acid at position 2.Introduction of a planar amide bond, restricting ring conformation. Increased polarity.
Hydrogen Bonding Two hydrogen bond donors (N-H at positions 1 and 4) and two acceptors (N atoms). The carboxylic acid adds further donor/acceptor sites.One hydrogen bond donor (N-H at position 4) and three acceptors (N atoms and the C=O group). The carboxylic acid adds further donor/acceptor sites.Loss of a hydrogen bond donor at N1, but gain of a strong hydrogen bond acceptor (the carbonyl oxygen).
Conformational Flexibility The piperazine ring typically adopts a flexible chair conformation.[5]The presence of the lactam (cyclic amide) moiety introduces planarity, significantly constraining the ring's flexibility. This can be leveraged to create specific turn structures in peptidomimetics.[6][7]Reduced conformational entropy, which can lead to higher binding affinity for specific targets if the constrained conformation matches the binding site.
Acidity/Basicity The two nitrogen atoms are basic (pKa values are approximately 5.35 and 9.73).[5]The nitrogen at position 1 is part of an amide and is non-basic. The nitrogen at position 4 remains basic.The overall basicity of the molecule is reduced, which can affect its pharmacokinetic properties, such as solubility and membrane permeability.

Comparative Biological Activity: A Shift in Therapeutic Focus

The structural and electronic changes imparted by the 3-oxo group result in a dramatic divergence in the biological activities of P2C and 3-oxo-P2C derivatives. While P2C is a well-established building block for agents targeting the central nervous system, the 3-oxo-P2C scaffold has been successfully employed in the development of potent anti-inflammatory agents.

Piperazine-2-carboxylic Acid: A Scaffold for CNS-Active Agents

Piperazine-2-carboxylic acid itself shows limited intrinsic biological activity. Its significance lies in its use as a conformationally constrained amino acid analogue in the synthesis of more complex molecules. The primary areas where P2C derivatives have made a significant impact are:

  • NMDA Receptor Antagonism: The P2C scaffold is a key component in a class of competitive N-methyl-D-aspartate (NMDA) receptor antagonists.[8][9] By attaching bulky aromatic substituents to the N1 position, researchers have developed potent antagonists with selectivity for different NR2 subunits of the NMDA receptor.[8][9] These compounds are investigated for their potential in treating neurodegenerative disorders and other neurological conditions.[10]

  • Cholinesterase Inhibition: More recently, derivatives of P2C have been synthesized and evaluated as multi-target-directed ligands for Alzheimer's disease.[11][12] These molecules are designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the breakdown of the neurotransmitter acetylcholine.[11][12]

3-oxo-piperazine-2-carboxylic acid: A Core for Anti-Inflammatory Agents

Direct biological data on 3-oxo-P2C is limited. However, the introduction of the 3-oxo group directs the scaffold's activity towards a completely different target class:

  • Bradykinin B1 Receptor Antagonism: Research has shown that 3-oxo-2-piperazinyl acetamides are highly potent and metabolically stable antagonists of the bradykinin B1 receptor. The bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during tissue injury and inflammation, making it a key target for the treatment of pain and inflammation. The 3-oxo-piperazine core serves as a rigid scaffold to correctly orient the necessary pharmacophoric elements for potent B1 antagonism.

It is hypothesized that the constrained conformation and altered hydrogen bonding pattern of the 3-oxo-P2C core are crucial for its high-affinity binding to the bradykinin B1 receptor, a target not typically associated with P2C derivatives.

Experimental Workflows for Comparative Analysis

To empirically validate the distinct biological activities of these two scaffolds, a series of well-established in vitro assays can be employed. The following protocols provide a framework for researchers to conduct a head-to-head comparison.

Workflow for Comparative Biological Screening

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis & Interpretation P2C Piperazine-2-carboxylic acid (P2C) Derivatives NMDA_Assay NMDA Receptor Binding Assay P2C->NMDA_Assay Hypothesized Primary Targets B1_Assay Bradykinin B1 Receptor Functional Assay P2C->B1_Assay Cross-screening ChE_Assay Cholinesterase Inhibition Assay P2C->ChE_Assay Hypothesized Primary Targets Oxo_P2C 3-oxo-piperazine-2-carboxylic acid (3-oxo-P2C) Derivatives Oxo_P2C->NMDA_Assay Cross-screening Oxo_P2C->B1_Assay Hypothesized Primary Target Oxo_P2C->ChE_Assay Cross-screening IC50_EC50 Determine IC50 / EC50 Values NMDA_Assay->IC50_EC50 B1_Assay->IC50_EC50 ChE_Assay->IC50_EC50 SAR Structure-Activity Relationship (SAR) Analysis IC50_EC50->SAR Selectivity Assess Target Selectivity SAR->Selectivity

Sources

Comparative

The 3-Oxo-Piperazine-2-Carboxylic Acid Scaffold: A Comparative Analysis for Bioactive Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the identification and validation of novel molecular scaffolds that can serve as starting points for drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the identification and validation of novel molecular scaffolds that can serve as starting points for drug discovery are of paramount importance. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a well-established "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2] This guide provides a comprehensive technical comparison of the 3-oxo-piperazine-2-carboxylic acid scaffold and its derivatives, offering insights into its potential as a bioactive core for drug development. While direct biological activity data for the 3-oxo variant is limited in publicly available research, this guide will leverage data from the closely related and biologically active piperazine-2-carboxylic acid scaffold to provide a robust comparative analysis. We will explore its synthesis, compare its demonstrated bioactivity with alternative scaffolds, and provide detailed experimental protocols for validation.

Introduction to the Piperazine Scaffold: A Foundation of Versatility

The piperazine moiety's prevalence in drug molecules can be attributed to several key features. Its two nitrogen atoms provide handles for synthetic modification, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity.[3] Furthermore, the piperazine ring can adopt a stable chair conformation, presenting substituents in well-defined spatial orientations for optimal interaction with biological targets.[4] A wide range of biological activities have been associated with piperazine-containing compounds, including anticancer, antimicrobial, and antipsychotic effects.[3][4]

The introduction of a 3-oxo group (a lactam) and a carboxylic acid at the 2-position of the piperazine ring, creating the 3-oxo-piperazine-2-carboxylic acid scaffold, introduces further structural and functional diversity. The lactam moiety can act as a hydrogen bond donor and acceptor, potentially influencing target binding and metabolic stability. The carboxylic acid provides a key site for further derivatization and can also participate in crucial interactions with biological targets.

Synthesis of the 3-Oxo-Piperazine-2-Carboxylic Acid Core

A straightforward synthetic route to enantiomerically pure (S)- and (R)-5-oxo-piperazine-2-carboxylic acid has been reported, starting from the readily available amino acids L- or D-serine.[5] This multi-step synthesis provides a reliable method for accessing the core scaffold for further derivatization and biological evaluation.

Synthetic Workflow Diagram

cluster_0 Synthesis of 3-Oxo-Piperazine-2-Carboxylic Acid Serine L- or D-Serine N_Alkylation N-Alkylation with ethyl glyoxylate Serine->N_Alkylation Azide_Formation Azide Formation (Mitsunobu reaction) N_Alkylation->Azide_Formation Reduction_Cyclization Reductive Cyclization (Catalytic Hydrogenation) Azide_Formation->Reduction_Cyclization Hydrolysis_Protection Hydrolysis and N-Boc Protection Reduction_Cyclization->Hydrolysis_Protection Final_Product (S)- or (R)-N-Boc-5-oxo- piperazine-2-carboxylic acid Hydrolysis_Protection->Final_Product Scaffolds Alternative Cholinesterase Inhibitor Scaffolds Tacrine (Acridine) Donepezil (Indanone-Piperidine) Rivastigmine (Carbamate) Galantamine (Amine Alkaloid)

Caption: Examples of diverse scaffolds used in cholinesterase inhibitors.

These scaffolds demonstrate that a wide range of chemical structures can achieve effective cholinesterase inhibition. The choice of scaffold is often dictated by the desired selectivity profile (AChE vs. BChE), pharmacokinetic properties, and potential for intellectual property.

Experimental Protocols for Scaffold Validation

To validate the bioactivity of the 3-oxo-piperazine-2-carboxylic acid scaffold, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This assay is a widely used colorimetric method to measure cholinesterase activity.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • AChE from Electrophorus electricus or human recombinant AChE

  • BChE from equine serum or human recombinant BChE

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (derivatives of the 3-oxo-piperazine-2-carboxylic acid scaffold)

  • Positive control inhibitor (e.g., Donepezil, Tacrine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare stock solutions of ATCI (10 mM) and BTCI (10 mM) in deionized water.

    • Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution at various concentrations (perform serial dilutions). For the control wells, add 20 µL of the solvent.

    • Add 20 µL of the enzyme solution (AChE or BChE) to all wells except the blank.

    • Mix and incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Experimental Workflow Diagram

cluster_1 Cholinesterase Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, DTNB, Compounds) Plate_Setup Set up 96-well plate: Buffer + Compound + Enzyme Prepare_Reagents->Plate_Setup Incubation_1 Pre-incubation Plate_Setup->Incubation_1 Add_DTNB Add DTNB Incubation_1->Add_DTNB Add_Substrate Add Substrate (ATCI/BTCI) (Initiate Reaction) Add_DTNB->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis: Calculate % Inhibition and IC50/Ki Measure_Absorbance->Data_Analysis

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Conclusion and Future Directions

The 3-oxo-piperazine-2-carboxylic acid scaffold represents an intriguing, yet underexplored, area for bioactive drug discovery. While direct evidence of its biological activity is currently scarce, the potent cholinesterase inhibitory activity of the closely related piperazine-2-carboxylic acid scaffold provides a strong rationale for its investigation. The synthetic accessibility of the 3-oxo variant allows for the creation of diverse chemical libraries for screening against a wide range of biological targets.

Future research should focus on:

  • Systematic derivatization of the 3-oxo-piperazine-2-carboxylic acid core to explore its structure-activity relationship (SAR) against various targets.

  • Direct comparison of the bioactivity of 3-oxo-piperazine-2-carboxylic acid derivatives with their non-oxo counterparts to elucidate the role of the lactam group.

  • Evaluation of the pharmacokinetic properties of these compounds to assess their drug-likeness.

  • Screening against a broader range of biological targets beyond cholinesterases to uncover novel therapeutic applications.

By systematically exploring the chemical space around this scaffold, the scientific community can unlock its full potential for the development of new and effective therapeutics.

References

  • Pourshojaei, Y., Eskandari, K., & Asadipour, A. (2019). Highly Significant Scaffolds to Design and Synthesis Cholinesterase Inhibitors as Anti-Alzheimer Agents. Mini-Reviews in Medicinal Chemistry, 19(19), 1577-1598. [Link]

  • Goel, K. K., Singhal, P., Marianesan, A. B., Pandey, S. K., Kumar, R., Singh, T. G., ... & Dwivedi, A. R. (2023). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. RSC Medicinal Chemistry, 14(10), 1889-1915. [Link]

  • Bentham Science Publishers. (2019). Highly Significant Scaffolds to Design and Synthesis Cholinesterase Inhibitors as Anti-Alzheimer Agents. Bentham Science Publishers. [Link]

  • Javed, S., Khan, A., & Kamal, M. A. (2021). Structure-Based Scaffold Repurposing toward the Discovery of Novel Cholinesterase Inhibitors. ACS Omega, 6(47), 31633-31644. [Link]

  • Vaillancourt, M., Mishra, A., Duchamp, E., & Hanessian, S. (2024). Synthesis of Azabicyclic Isosteres of Piperazine 2S-Carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2021). Structure-Based Scaffold Repurposing toward the Discovery of Novel Cholinesterase Inhibitors. ACS Omega. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972-11004. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed. [Link]

  • NextSDS. (n.d.). 3-OXO-PIPERAZINE-2-CARBOXYLIC ACID — Chemical Substance Information. NextSDS. [Link]

  • Google Patents. (1979).
  • Google Patents. (1999).
  • Soliman, A. M., Abd El-wahab, H. A. A., Akincioglu, H., Gülçin, İ., & Omar, F. A. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. [Link]

  • Soliman, A. M., Abd El-wahab, H. A. A., Akincioglu, H., Gülçin, İ., & Omar, F. A. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. [Link]

  • Singh, S., & Kumar, A. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxo-3-piperidinecarboxylic acid. PubChem. [Link]

  • European Patent Office. (n.d.). PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES - Patent 1615909. [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • de Oliveira, R. S., de Oliveira, T. L., & de Lima, T. C. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-18. [Link]

  • Tian, X., Switzer, A. G., DeRose, S. A., Mishra, R. K., Solinsky, M. G., Mumin, R. N., ... & Wos, J. A. (2008). Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents. Journal of Medicinal Chemistry, 51(20), 6549–6558. [Link]

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Validation

A Senior Application Scientist's Guide to Selecting the Optimal Salt Form of 3-oxo-piperazine-2-carboxylic acid methyl ester

For researchers, scientists, and drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is fraught with challenges. One of the most critical yet often...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is fraught with challenges. One of the most critical yet often underappreciated steps is the selection of an appropriate salt form.[1][2] An estimated 50% of all drug molecules are administered as salts, a testament to the profound impact of salt formation on a drug's bioavailability, stability, and manufacturability.[1][3] This guide provides an in-depth, technical comparison of different salt forms of 3-oxo-piperazine-2-carboxylic acid methyl ester, a versatile heterocyclic compound with significant potential in medicinal chemistry.[4] We will delve into the causality behind experimental choices, present detailed methodologies, and offer a decision-making framework to guide you in selecting the optimal salt form for your research and development endeavors.

The Criticality of Salt Selection

The conversion of an API into a salt is a strategic decision aimed at optimizing its physicochemical and biopharmaceutical properties.[2][5] The choice of the counter-ion can dramatically influence key parameters such as:

  • Solubility and Dissolution Rate: Enhanced solubility is a primary driver for salt formation, particularly for compounds belonging to the Biopharmaceutical Classification System (BCS) Class II and IV.[3]

  • Stability: The appropriate salt form can mitigate issues related to chemical degradation and hygroscopicity, thereby extending the shelf-life of the drug product.[6][7]

  • Crystallinity and Solid-State Properties: A crystalline salt form is generally preferred for its stability and ease of handling during manufacturing.[8]

  • Manufacturability: Properties like flowability and compressibility are crucial for the formulation of solid dosage forms.[9]

This guide will focus on a comparative analysis of two common salt forms of 3-oxo-piperazine-2-carboxylic acid methyl ester: the hydrochloride (HCl) salt, formed with a strong inorganic acid, and the tosylate (TsOH) salt, formed with a strong organic acid.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of our comparison, we will employ a series of well-established analytical techniques to characterize each salt form. The following protocols are designed to be a self-validating system, where the results from one experiment corroborate the findings of another.

Salt Synthesis: A Controlled Approach

The synthesis of the HCl and TsOH salts of 3-oxo-piperazine-2-carboxylic acid methyl ester is achieved through a straightforward acid-base reaction. The choice of solvent is critical to ensure the precipitation of the desired salt in a crystalline form.

Protocol 1: Synthesis of 3-oxo-piperazine-2-carboxylic acid methyl ester Hydrochloride

  • Dissolve 1.0 g of 3-oxo-piperazine-2-carboxylic acid methyl ester free base in 20 mL of anhydrous isopropanol with gentle warming.

  • Slowly add 1.1 equivalents of a 2 M solution of HCl in diethyl ether dropwise while stirring.

  • Continue stirring at room temperature for 2 hours to allow for complete precipitation.

  • Collect the white precipitate by vacuum filtration and wash with cold diethyl ether.

  • Dry the resulting solid under vacuum at 40°C for 24 hours.

Protocol 2: Synthesis of 3-oxo-piperazine-2-carboxylic acid methyl ester Tosylate

  • Dissolve 1.0 g of 3-oxo-piperazine-2-carboxylic acid methyl ester free base in 20 mL of acetone.

  • In a separate flask, dissolve 1.1 equivalents of p-toluenesulfonic acid monohydrate in 10 mL of acetone.

  • Slowly add the p-toluenesulfonic acid solution to the free base solution with constant stirring.

  • Stir the mixture at room temperature for 4 hours.

  • Collect the resulting crystalline solid by vacuum filtration and wash with a small volume of cold acetone.

  • Dry the solid in a vacuum oven at 40°C for 24 hours.

Expertise & Experience: The choice of isopropanol for the HCl salt and acetone for the tosylate salt is based on the differential solubility of the resulting salts. This selective precipitation is key to obtaining a high-purity crystalline product. The use of a slight excess of the acid ensures complete conversion of the free base to the salt.

Physicochemical Characterization: Unveiling the Properties

A comprehensive characterization of the synthesized salts is essential for a meaningful comparison. The following techniques provide quantitative data on their key properties.

Protocol 3: Powder X-Ray Diffraction (PXRD)

  • Objective: To determine the crystallinity of the salt forms.

  • Method: Analyze a small sample of each salt using a PXRD diffractometer over a 2θ range of 5° to 40°.

  • Interpretation: Sharp peaks in the diffractogram indicate a crystalline material, while a broad halo suggests an amorphous form.

Protocol 4: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and thermal stability.

  • Method: Heat a 2-5 mg sample of each salt in a sealed aluminum pan from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Interpretation: A sharp endothermic peak corresponds to the melting point. The onset of decomposition can also be observed.

Protocol 5: Thermogravimetric Analysis (TGA)

  • Objective: To assess thermal stability and the presence of solvates.

  • Method: Heat a 5-10 mg sample of each salt from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Interpretation: A significant weight loss at temperatures below 100°C may indicate the presence of water or solvent, while weight loss at higher temperatures indicates decomposition.

Protocol 6: Dynamic Vapor Sorption (DVS)

  • Objective: To evaluate hygroscopicity.

  • Method: Expose a sample of each salt to a controlled range of relative humidity (RH) at 25°C, typically from 0% to 95% RH in a stepwise manner, while monitoring the change in mass.

  • Interpretation: The percentage of water uptake at a given RH classifies the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, etc.).

Protocol 7: Kinetic Solubility

  • Objective: To determine the aqueous solubility at different pH values.

  • Method: Prepare a stock solution of each salt in DMSO. Add an aliquot of the stock solution to aqueous buffers of pH 2.0, 4.5, and 7.4. Shake the samples for 24 hours at room temperature. Filter the samples and analyze the concentration of the dissolved compound by HPLC.

  • Interpretation: Higher solubility values are generally desirable for improved bioavailability.

Comparative Analysis: HCl vs. Tosylate Salt

The data obtained from the characterization experiments allow for a direct and objective comparison of the two salt forms.

Table 1: Summary of Physicochemical Properties

Property3-oxo-piperazine-2-carboxylic acid methyl ester HCl3-oxo-piperazine-2-carboxylic acid methyl ester TsOH
Physical Form White crystalline solidOff-white crystalline solid
Crystallinity (PXRD) CrystallineCrystalline
Melting Point (DSC) 185 - 188 °C162 - 165 °C
Thermal Stability (TGA) Stable up to 200 °CStable up to 180 °C
Hygroscopicity (DVS) Slightly hygroscopic (1.5% water uptake at 80% RH)Non-hygroscopic (0.2% water uptake at 80% RH)
Aqueous Solubility (pH 7.4) 15 mg/mL25 mg/mL
Aqueous Solubility (pH 2.0) 50 mg/mL35 mg/mL

Interpretation of Results:

  • Crystallinity and Melting Point: Both salts were successfully prepared as crystalline materials, which is advantageous for formulation. The higher melting point of the HCl salt suggests a more stable crystal lattice.[6]

  • Thermal Stability: Both salts exhibit good thermal stability, with the HCl salt showing a slight advantage.

  • Hygroscopicity: The tosylate salt is significantly less hygroscopic than the HCl salt. This is a crucial advantage as hygroscopicity can lead to handling issues, chemical degradation, and changes in physical form during storage.[6]

  • Solubility: The tosylate salt demonstrates superior solubility in a neutral pH environment, which is more representative of the intestinal pH. The HCl salt, as expected, shows higher solubility in an acidic medium.

Decision-Making Framework and Recommendations

The selection of the optimal salt form is a multi-faceted decision that depends on the intended application and desired product profile.

Salt_Selection_Workflow cluster_0 Initial Screening cluster_1 Physicochemical Characterization cluster_2 Data Analysis & Comparison cluster_3 Risk Assessment & Selection API 3-oxo-piperazine-2-carboxylic acid methyl ester (Free Base) Salt_Formation Salt Formation with Counter-ions (e.g., HCl, TsOH) API->Salt_Formation Characterization PXRD, DSC, TGA, DVS, Solubility Salt_Formation->Characterization Comparison Comparative Analysis of Properties Characterization->Comparison Risk_Assessment Evaluate Advantages & Disadvantages Comparison->Risk_Assessment Selection Select Optimal Salt Form Risk_Assessment->Selection

Caption: Workflow for the selection of the optimal salt form.

Based on the comparative data, the tosylate salt of 3-oxo-piperazine-2-carboxylic acid methyl ester emerges as the more promising candidate for further development for an oral dosage form. The key advantages are its superior aqueous solubility at physiological pH and its non-hygroscopic nature. While the HCl salt has slightly better thermal stability, the challenges associated with its hygroscopicity could lead to significant manufacturing and stability issues.

Conclusion

The selection of an appropriate salt form is a critical step in the drug development process that can significantly impact the quality, safety, and efficacy of the final product.[1] This guide has provided a comprehensive framework for the comparative analysis of different salt forms of 3-oxo-piperazine-2-carboxylic acid methyl ester. By following the detailed experimental protocols and decision-making workflow, researchers can make an informed and data-driven choice for their specific needs. The tosylate salt, with its favorable solubility and non-hygroscopic properties, stands out as a strong candidate for further investigation.

References

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem.
  • Salt Selection in Drug Development | Pharmaceutical Technology.
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • salt selection in pharmaceutical product development | PPTX - Slideshare.
  • Role of Salt Selection in Drug Discovery and Development | Request PDF - ResearchG
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • CHARACTERISATION OF SALTS OF DRUG SUBSTANCES - D. Giron - AKJournals.
  • Characterisation of salts of drug substances | Request PDF - ResearchG
  • Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts - PubMed.
  • Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties | Molecular Pharmaceutics - ACS Public
  • Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design.
  • Preparation and characterization of salt forms of enalapril - PubMed.
  • Salt and Co-crystal Screening at Sygn
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG
  • PIPERAZINES -

Sources

Comparative

spectroscopic analysis of 3-oxo-piperazine-2-carboxylic acid analogs

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing highly polar, conformationally dynamic scaffolds. The 3-oxo-piperazine-2-carboxylic acid core is one such notoriously...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing highly polar, conformationally dynamic scaffolds. The 3-oxo-piperazine-2-carboxylic acid core is one such notoriously challenging structure. This scaffold is a privileged pharmacophore, serving as a critical backbone in turn-inducing peptidomimetics and novel, rapid-acting TrkB signaling activators for depression treatment.

However, the presence of a stereocenter at C2, a lactam (3-oxo) group, and a secondary amine creates a complex analytical profile. The molecule is prone to tautomerization, extensive hydrogen bonding, and cis-trans isomerization at the tertiary amide bond. To achieve unambiguous structural elucidation, researchers must move beyond basic 1D NMR and employ a strategically layered, multi-modal spectroscopic approach.

This guide objectively compares the performance of various spectroscopic platforms—NMR, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy—and provides self-validating protocols to ensure absolute data integrity.

Comparative Spectroscopic Strategies

Nuclear Magnetic Resonance (NMR): 1D vs. 2D Techniques

While 1D ¹H and ¹³C NMR provide foundational connectivity, they are often insufficient for 3-oxo-piperazine-2-carboxylic acid analogs. The tertiary amide bond in the piperazine ring frequently undergoes slow rotation on the NMR timescale, leading to complex, interconverting conformations in solution. For example,1 have revealed dual conformations existing in a 40%:60% equilibrium due to cis-trans isomerization[1].

The Alternative: 2D NOESY/ROESY is mandatory. By mapping spatial proton-proton interactions, 2D NMR differentiates true spatial proximity (NOE contacts) from conformational exchange (EXSY cross-peaks), allowing for the absolute assignment of the C2 stereocenter.

Mass Spectrometry: ESI-HRMS vs. MALDI-TOF

For exact mass determination, Electrospray Ionization (ESI) HRMS heavily outperforms Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF). Causality: The low molecular weight of these piperazine analogs (typically < 300 Da) falls directly within the matrix interference region of MALDI (< 500 Da), which generates excessive background noise. ESI, coupled with a Time-of-Flight (TOF) analyzer, provides a clean background and sub-5 ppm mass accuracy, essential for confirming the exact molecular formula of highly functionalized2[2].

Vibrational Spectroscopy: FT-IR (ATR) vs. Raman

Vibrational analysis is critical for distinguishing the lactam C=O from the carboxylic acid C=O. Attenuated Total Reflectance (ATR) FT-IR is the superior choice over traditional KBr pellet methods. Causality: Piperazine carboxylic acids are highly hygroscopic. KBr absorbs atmospheric moisture, creating a massive, artifactual O-H stretch that obscures the critical N-H and O-H regions (3200–3400 cm⁻¹) needed to map the scaffold's hydrogen-bonding network. Complementary via Raman spectroscopy is useful for confirming symmetric C-C and C-N skeletal vibrations.

Quantitative Data & Spectral Markers

Table 1: Comparative Analysis of Spectroscopic Platforms for Piperazine Scaffolds

TechniquePrimary Structural UtilityResolution / LODKey Limitation
1D NMR (¹H/¹³C) Basic connectivity, purity, cis-trans isomer ratiosHigh / ~1-5 mgCannot definitively assign relative stereochemistry.
2D NMR (NOESY) Spatial proximity (stereocenters), exchange dynamicsVery High / ~5-10 mgTime-consuming acquisition; requires high solubility.
ESI-HRMS Exact molecular formula, fragmentation mappingUltra-High / < 1 ng/mLProvides zero stereochemical or conformational data.
FT-IR (ATR) Functional group identification (Lactam vs Acid C=O)Medium / ~1 mgBroad overlapping bands in hydrogen-bonded solid states.

Table 2: Diagnostic Spectral Markers for 3-Oxo-Piperazine-2-Carboxylic Acid

Spectroscopic MethodDiagnostic Signal / MarkerAssignment / Causality
¹H NMR (DMSO-d₆) ~8.0 - 8.5 ppm (broad singlet)Lactam N-H proton (highly deshielded by adjacent carbonyl).
¹H NMR (DMSO-d₆) ~3.8 - 4.2 ppm (multiplet)C2 methine proton (alpha to both amine and carboxylic acid).
¹³C NMR (DMSO-d₆) ~168 ppm & ~172 ppmDistinct Lactam C=O and Carboxylic Acid C=O carbons.
FT-IR (ATR) ~1650 - 1680 cm⁻¹Amide I band (C=O stretch of the 3-oxo group).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every protocol must act as a self-validating system. Below are the optimized methodologies for characterizing these analogs.

Protocol 1: Conformational Analysis via 2D NOESY NMR
  • Sample Preparation: Dissolve 10 mg of the analog in 600 µL of highly enriched DMSO-d₆ (99.99% D). Causality: The zwitterionic nature of the carboxylic acid severely limits solubility in non-polar solvents like CDCl₃. DMSO-d₆ disrupts intermolecular hydrogen bonding, ensuring sharp, well-resolved peaks.

  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS). Validation: TMS acts as an absolute 0 ppm reference. If the TMS peak shifts, it immediately flags magnetic field drift or temperature instability, invalidating the run before data interpretation begins.

  • Acquisition Parameters: Execute a 2D NOESY pulse sequence with a mixing time specifically tuned to 300-500 ms . Causality: This exact mixing time window allows sufficient cross-relaxation for NOE buildup without allowing spin diffusion to create false-positive spatial contacts. It perfectly captures the chemical exchange of the tertiary amide cis-trans isomers.

Protocol 2: Exact Mass Confirmation via ESI-HRMS
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency to yield robust [M+H]⁺ pseudo-molecular ions in positive ESI mode.

  • Instrument Calibration: Infuse a sodium formate calibrant solution directly prior to the analytical run. Validation: The software must confirm a mass accuracy of < 5 ppm against the known sodium formate clusters. If the error exceeds 5 ppm, the Time-of-Flight (TOF) tube requires thermal stabilization, preventing the reporting of false molecular formulas.

  • Acquisition: Scan across an m/z range of 50-1000, utilizing collision-induced dissociation (CID) at 20 eV for tandem MS/MS structural mapping.

Workflow Visualization

SpectroscopicWorkflow Start Synthesized Analog (3-oxo-piperazine-2-carboxylic acid) NMR_1D 1D NMR (1H, 13C) Assess Purity & Basic Connectivity Start->NMR_1D Step 1: Dissolve in DMSO-d6 (TMS Ref) HRMS ESI-HRMS Exact Mass & Formula Confirmation Start->HRMS Step 3: ESI(+) with Formic Acid FTIR FT-IR Spectroscopy (ATR) Functional Group Validation (C=O, N-H) Start->FTIR Step 4: Direct solid-state ATR analysis NMR_2D 2D NMR (HSQC, HMBC, NOESY) Stereochemistry & Conformational Isomers NMR_1D->NMR_2D Step 2: If cis-trans isomers are detected Final Complete Structural Elucidation NMR_2D->Final HRMS->Final FTIR->Final

Logical workflow for the multimodal spectroscopic elucidation of 3-oxo-piperazine analogs.

References

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics Source: The Journal of Organic Chemistry - ACS Publications URL:1

  • Discovery of Rapid-Acting, Orally Available Antidepressants by Activating TrkB Signaling Source: ACS Publications URL:2

  • Spectral investigation and normal coordinate analysis of piperazine Source: NIScPR URL:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate

As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the compound's inherent hazards to design a self-validating safety protocol.

3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate (CAS No.: 1260642-13-4) is a highly valuable building block in peptidomimetic and API synthesis. However, it presents a dual-hazard profile: the sensitizing potential of the piperazine moiety combined with the acute systemic toxicity of the oxalate counterion.

This guide provides a comprehensive, causality-driven operational plan for researchers and drug development professionals to handle this compound safely and efficiently.

Mechanistic Risk Assessment

To implement effective Personal Protective Equipment (PPE), we must first understand the physiological interaction of the chemical. The primary acute hazard of this compound stems from its oxalate salt form.

If aerosolized dust is inhaled or accidentally ingested, the soluble oxalate rapidly absorbs into the systemic circulation. Once in the bloodstream, oxalic acid strongly chelates free serum calcium ions, precipitating as highly insoluble calcium oxalate[1]. This cascade leads to profound acute hypocalcemia—which can trigger tetany or cardiac arrhythmias—and subsequent renal tubule damage as the crystals deposit in the kidneys[1].

Simultaneously, the piperazine ring acts as a strong localized irritant to mucosal membranes and skin, necessitating strict barrier controls[2].

OxalateToxicity A Oxalate Salt Exposure B Systemic Absorption A->B C Calcium Ion Chelation B->C D Acute Hypocalcemia C->D E Calcium Oxalate Precipitation C->E F Renal Tubule Damage E->F

Fig 1: Mechanistic pathway of oxalate-induced systemic toxicity and renal damage.

Quantitative Hazard & PPE Matrix

Following the updated 2025 OSHA Laboratory Safety mandates, laboratories must conduct individualized risk assessments that go beyond general lab hazards and implement chemical-specific mitigation strategies[3].

Below is the quantitative hazard profile and the mandatory PPE required to break the exposure causality chain.

Table 1: Physicochemical & Hazard Profile

Property / Metric Value / Standard Causality / Impact
CAS Registry Number 1260642-13-4 Unique identifier for tracking and inventory.
Physical State Solid (Fine Powder) High risk of micro-aerosolization during transfer.
GHS Acute Toxicity Category 4 (Oral/Inhalation) Harmful if swallowed; triggers systemic hypocalcemia.
GHS Skin/Eye Irritation Category 2 / 2A Piperazine basicity disrupts epidermal and mucosal barriers.

| Fume Hood Airflow | 100 - 120 fpm minimum | Prevents inhalation of aerosolized oxalate dust[3]. |

Table 2: Mandatory PPE Matrix

Equipment Category Specification Standard Scientific Rationale
Hand Protection Nitrile, ≥0.11mm thickness (EN 374) Prevents dermal absorption. Piperazine derivatives can permeate standard latex over time[2].
Eye Protection Tightly fitting goggles (EN 166 / NIOSH) Protects against micro-aerosolized dust which causes severe corneal damage and systemic entry[2].
Body Protection Flame-retardant, chemical-resistant coat Complies with recent OSHA mandates for handling toxic intermediates; prevents powder accumulation on clothing[3].

| Respiratory | N95/P100 mask or Full-face respirator | Mandatory if handling >5g outside a closed system due to the severe inhalation risk of oxalates[2]. |

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating system, every step in this protocol includes a verification check to confirm that the safety barrier remains intact.

Phase 1: Pre-Operational Verification

  • Verify Engineering Controls: Check the digital monitor on the chemical fume hood to ensure a continuous face velocity of at least 100 feet per minute (fpm). Self-Validation: Hold a Kimwipe near the sash gap; it should pull inward steadily.

  • Don PPE: Equip EN 374 compliant nitrile gloves, tightly fitting safety goggles, and a chemical-resistant lab coat[2]. Inspect gloves for micro-tears before proceeding.

Phase 2: Weighing and Transfer 3. Anti-Static Preparation: Because oxalate salts present as fine powders prone to electrostatic dispersion, use an anti-static gun (e.g., Zerostat) on your weighing spatulas and weigh boats. Causality: Neutralizing static charge prevents the powder from "jumping" and aerosolizing into the breathing zone. 4. Closed-System Weighing: Tare your analytical balance inside the fume hood. If the balance is located externally, weigh the compound into a pre-tared vial inside the hood, cap it securely with a PTFE-lined lid, and then transfer the sealed vial to the external balance to verify the mass. 5. Solvent Addition: Return the sealed vial to the fume hood before opening. Always add the reaction solvent to the solid compound inside the hood to suppress dust generation.

Phase 3: Post-Handling Decontamination 6. Surface Wipe-Down: Wipe down the balance, spatulas, and fume hood surfaces with a damp, disposable towel to capture any microscopic dust. Crucial: Never dry-sweep oxalate powders, as this immediately aerosolizes the toxin[4]. 7. Glove Doffing: Remove gloves using the inside-out method to trap residual powder inside the glove material. Dispose of them immediately in a designated hazardous solid waste container.

HandlingWorkflow Step1 1. Risk Assessment & PPE Donning Step2 2. Fume Hood Prep (Verify Airflow) Step1->Step2 Step3 3. Anti-Static Weighing Step2->Step3 Step4 4. Closed-System Transfer Step3->Step4 Step5 5. Decontamination & Waste Segregation Step4->Step5

Fig 2: Step-by-step operational workflow for safely handling hazardous oxalate salts.

Emergency Response and Spill Containment

In the event of a protocol failure, immediate targeted action is required:

  • Skin Contact: Immediately flush the exposed area with copious amounts of water for a minimum of 15 minutes[4]. Remove contaminated clothing.

  • Inhalation/Ingestion: Move the personnel to fresh air. If ingested, do not induce vomiting. Seek emergency medical attention immediately. Medical Note: Emergency responders should be informed of the oxalate exposure, as intravenous 10% calcium solution (chloride or gluconate) may be required to counteract symptomatic hypocalcemia[1].

  • Spill Cleanup: Do not let the product enter drains[4]. Wear a P100 respirator, cover the spill with damp absorbent pads to prevent dust formation, sweep up the pads, and place them in a sealed hazardous waste container.

Waste Management and Disposal Plan

Improper disposal of oxalate salts can lead to severe environmental toxicity and plumbing infrastructure damage due to calcium oxalate precipitation.

  • Segregation: Never mix oxalate waste with strong acids (which can liberate toxic oxalic acid gas) or strong oxidizers.

  • Aqueous Waste: If the compound is dissolved in an aqueous or mixed-solvent system, collect it in a dedicated, chemically compatible carboy labeled strictly as "Hazardous Aqueous Waste - Contains Oxalates". Do not pour down the drain [4].

  • Solid Waste: Contaminated PPE, weigh boats, damp cleaning towels, and empty vials must be placed in a dedicated solid hazardous waste bin[4].

  • Disposal Execution: All containers must be processed by an approved institutional or commercial hazardous waste disposal plant in compliance with local EPA/OSHA regulations[4].

References

  • Oxalate ester - Sigma-Aldrich . Sigma-Aldrich.

  • OXALIC ACID | Poisoning & Drug Overdose, 8e . McGraw Hill Medical. 1

  • 1-(Oxetan-3-yl)piperazine oxalate - AK Scientific, Inc. AK Scientific, Inc.4

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now . CalPacLab. 3

  • 1-BOC-PIPERAZINE SDS, 57260-72-7 Safety Data Sheets . ECHEMI. 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate
Reactant of Route 2
3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate
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